Product packaging for (4-Ethoxy-2-fluorophenyl)boronic acid(Cat. No.:CAS No. 279261-82-4)

(4-Ethoxy-2-fluorophenyl)boronic acid

Cat. No.: B1593157
CAS No.: 279261-82-4
M. Wt: 183.97 g/mol
InChI Key: OPBZIEMMNXUXAK-UHFFFAOYSA-N
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Description

(4-Ethoxy-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BFO3 and its molecular weight is 183.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BFO3 B1593157 (4-Ethoxy-2-fluorophenyl)boronic acid CAS No. 279261-82-4

Properties

IUPAC Name

(4-ethoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBZIEMMNXUXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629662
Record name (4-Ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279261-82-4
Record name (4-Ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-Ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Ethoxy-2-fluorophenyl)boronic acid, a key organoboron compound, has emerged as a valuable building block in modern synthetic and medicinal chemistry. Its unique substitution pattern—an electron-donating ethoxy group and an electron-withdrawing fluorine atom—imparts a nuanced electronic character that researchers can exploit for fine-tuning molecular properties. This guide provides a comprehensive overview of the core physicochemical properties of this reagent, offering field-proven insights and detailed experimental protocols for its characterization. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explain the causality behind its behavior and the experimental choices required for its robust analysis.

Section 1: Core Molecular and Physical Properties

The fundamental identity of this compound is established by its molecular formula and weight. These intrinsic properties are the foundation for all subsequent quantitative experimental work, from reaction stoichiometry to analytical sample preparation.

Structural and Identification Data

The molecule's structure features a phenyl ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom ortho to the boron, and an ethoxy group [-OCH₂CH₃] para to the boron. This arrangement is crucial to its reactivity and physical characteristics.

Caption: Chemical structure of this compound.

A summary of its core identifiers and typical physical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 279261-82-4[1][2]
Molecular Formula C₈H₁₀BFO₃[1][2]
Molecular Weight 183.97 g/mol [1][2]
Physical Form Solid, white to off-white crystalline powder[1][3]
Purity (Typical) ≥95%[1]
Storage Conditions Store under inert atmosphere at 2-8°C

Section 2: Spectroscopic and Analytical Characterization

A multi-technique analytical approach is essential for verifying the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecular framework.

  • Expertise & Experience: The choice of solvent is critical. While CDCl₃ can be used, DMSO-d₆ is often preferred as it allows for the clear observation of the exchangeable boronic acid protons [-B(OH)₂], which typically appear as a broad singlet.[4] This also helps in quantifying residual water content in the sample.[5]

Expected Spectral Features:

  • ¹H NMR: Will show distinct signals for the aromatic protons, with coupling patterns influenced by both fluorine and adjacent protons. The ethoxy group will present a characteristic triplet and quartet. The B(OH)₂ protons will appear as a broad, solvent-dependent singlet.

  • ¹³C NMR: Aromatic carbons will show complex splitting patterns due to C-F and C-B coupling. The carbon directly attached to boron will often be a broad signal. The ethoxy carbons will be sharp and easily identifiable.[6]

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing confirmation of its position on the aromatic ring.[7]

  • ¹¹B NMR: A broad singlet is anticipated, with a chemical shift characteristic of an arylboronic acid.

Protocol 2.1: NMR Sample Preparation and Analysis

  • Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Mixing: Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may aid dissolution.

  • Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis: Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values. Compare the data against established values for phenylboronic acids and consider the electronic effects of the ethoxy and fluoro substituents.[8][9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information on the fragmentation patterns of the molecule. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical methodological decision.

  • Trustworthiness: For boronic acids, LC-MS with electrospray ionization (ESI) is the preferred method for direct analysis.[10] GC-MS is generally unsuitable without prior derivatization because the high temperatures of the GC inlet can cause the boronic acid to dehydrate and form its cyclic trimer anhydride, known as a boroxine, leading to complex and misleading spectra.[10]

TechniqueSample Volatility RequirementDerivatizationKey Advantage for this AnalytePotential Issues
LC-MS (ESI) Low (suitable for polar, non-volatile compounds)Not requiredDirect analysis of the parent molecule in solution. High sensitivity.In-source formation of adducts can occur.
GC-MS (EI) High (requires volatile, thermally stable compounds)RequiredProvides classic, library-searchable EI fragmentation patterns.Thermal degradation and boroxine formation if underivatized.[10]

Protocol 2.2: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatography: Use a C18 reverse-phase column. A typical gradient could be from 10% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes.

  • MS Detection: Operate the mass spectrometer in both positive and negative ESI modes.

    • Positive Mode: Expect to observe the protonated molecule [M+H]⁺.

    • Negative Mode: Expect the deprotonated molecule [M-H]⁻ or adducts with solvent anions.[11]

  • Data Analysis: Extract the mass-to-charge ratio (m/z) for the parent ion and confirm that it matches the calculated molecular weight. Analyze any fragmentation data to corroborate the structure.

Section 3: Thermal and Crystalline Properties

The behavior of this compound at different temperatures and its solid-state structure are critical for understanding its stability, handling, and formulation potential.

Thermal Analysis (TGA/DSC)
  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature.[12] For a boronic acid, TGA can reveal the temperature at which dehydration (loss of water to form boroxine) occurs, followed by decomposition at higher temperatures.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample during a temperature change.[13] DSC is used to determine the melting point (an endothermic event) and identify other phase transitions.

  • Expertise & Experience: Running a TGA experiment first can inform the temperature range for the DSC analysis, ensuring the melting event is captured without causing significant decomposition.

Protocol 3.1: TGA/DSC Characterization Workflow

  • TGA Setup: Place 3-5 mg of the sample into a TGA pan. Heat under a nitrogen atmosphere from 30°C to 600°C at a rate of 10°C/min.[14]

  • TGA Analysis: Analyze the resulting curve for mass loss events. A first step may correspond to dehydration, while subsequent sharp losses indicate decomposition.

  • DSC Setup: Place 2-4 mg of the sample into a sealed aluminum DSC pan.

  • DSC Analysis: Heat the sample from ambient temperature to a point just above its expected melt (as informed by TGA, but avoiding decomposition), at a rate of 10°C/min. The peak of the endotherm corresponds to the melting point.[15]

workflow_thermal cluster_workflow Thermal Analysis Workflow start Sample This compound tga Perform TGA (30-600°C @ 10°C/min) start->tga analyze_tga Analyze TGA Data: - Identify Dehydration Temp - Identify Decomposition Onset tga->analyze_tga dsc Perform DSC (30°C to T < Decomp.) analyze_tga->dsc Informs Temp Range analyze_dsc Analyze DSC Data: - Determine Melting Point (Tm) dsc->analyze_dsc end Thermal Profile (Stability, Tm) analyze_dsc->end

Caption: A logical workflow for the thermal characterization of boronic acids.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. For arylboronic acids, this technique reveals how molecules pack in the crystal lattice, which is often dominated by hydrogen bonding between the boronic acid groups to form dimeric structures.[16][17] The presence of the fluorine and ethoxy groups will further influence the crystal packing through other weak intermolecular interactions.

Section 4: Solubility and Acidity (pKa)

Solubility Profile

The solubility of this compound is governed by its polarity. Like other phenylboronic acids, it is expected to exhibit good solubility in polar organic solvents like ethers (THF, diethyl ether), ketones (acetone), and alcohols (methanol, ethanol), and limited solubility in nonpolar hydrocarbon solvents.[18]

  • Trustworthiness: Commercially supplied boronic acids often contain varying amounts of their corresponding boroxine anhydrides.[5] Since boroxines are less polar, their presence can alter the observed solubility profile. Recrystallization from a solvent system like water or toluene/heptane is a self-validating step to ensure the material is primarily the monomeric boronic acid before conducting definitive solubility studies.

Acidity (pKa)

The pKa of a boronic acid describes the equilibrium between the neutral, trigonal planar sp² hybridized boron and the anionic, tetrahedral sp³ hybridized boronate species.[19] This equilibrium is fundamental to its applications, from forming boronate esters with diols to its mechanism of action as an enzyme inhibitor.

The pKa is highly sensitive to the electronic nature of the substituents on the aryl ring.

  • Electron-donating groups (like the -OEt at the para position) increase electron density on the ring, making the boron less Lewis acidic and thus increasing the pKa.

  • Electron-withdrawing groups (like the -F at the ortho position) decrease electron density, making the boron more Lewis acidic and decreasing the pKa.[20]

Given these opposing effects, the pKa of this compound is expected to be close to that of phenylboronic acid (pKa ~8.8), but precise determination requires experimentation. For a related compound, 2-ethoxy-4-fluorophenylboronic acid, a predicted pKa is 8.71.[3]

Section 5: Reactivity and Stability

Key Reactivity

The primary utility of this compound in research and development stems from its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[21]

suzuki_reaction reactant1 This compound Ar-B(OH)₂ catalyst Pd Catalyst + Base reactant1->catalyst reactant2 Aryl/Vinyl Halide R-X reactant2->catalyst product Biaryl Product Ar-R catalyst->product

Caption: Role as a key reagent in Suzuki-Miyaura cross-coupling reactions.

Stability and Decomposition Pathways

Users must be aware of two primary decomposition pathways that can reduce the efficiency of reactions:

  • Boroxine Formation: As mentioned, this is a reversible dehydration reaction that forms a cyclic trimer. While often present in solid samples, the equilibrium typically shifts back to the monomeric acid in the presence of water or protic solvents.[5]

  • Protodeboronation: This is an irreversible loss of the boronic acid group, replacing it with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[21] This decomposition pathway is often base-mediated and is a known competing process in Suzuki-Miyaura couplings. The electronic properties of the aryl ring influence the rate of this undesirable side reaction.

Section 6: Relevance in Drug Discovery

The specific structural motifs of this compound make it a compelling building block for medicinal chemistry programs.

  • Boronic Acid Moiety: This functional group can act as a bioisostere of a carboxylic acid or as a warhead that forms reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[22] This is the mechanism of action for the approved drug Bortezomib.[23][24]

  • Fluorine Atom: The introduction of fluorine is a common strategy in drug design to block metabolic oxidation sites, modulate pKa, and enhance binding affinity through favorable electrostatic interactions.[25]

  • Ethoxy Group: This group can be used to tune lipophilicity, improve pharmacokinetic properties, and explore specific hydrophobic pockets within a biological target.

The combination of these features allows for the synthesis of complex molecules with tailored pharmacological profiles, making this reagent a cornerstone for building libraries of potential therapeutic agents.[26][27]

Conclusion

This compound is more than a simple chemical reagent; it is a precisely engineered tool for molecular construction. A thorough understanding of its physicochemical properties—from its spectral signature and thermal stability to its solubility and reactivity—is paramount for its effective and reliable application. By employing the robust analytical workflows and protocols detailed in this guide, researchers can ensure the quality of their starting material and unlock its full potential in the fields of organic synthesis and drug discovery.

References

(4-Ethoxy-2-fluorophenyl)boronic acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Ethoxy-2-fluorophenyl)boronic acid is a specialized organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and an ethoxy group on the phenyl ring, impart valuable properties that make it a crucial building block in the development of complex molecules, including pharmaceuticals.[1] This guide provides an in-depth overview of its chemical properties, synthesis, applications, and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number, which facilitates unambiguous identification in literature and databases.

  • CAS Number: 279261-82-4[2]

  • Synonyms: 4-ethoxy-2-fluorophenylboronic acid, 2-Fluoro-4-ethoxyphenylboronic acid[2][3]

The molecular structure of this compound is fundamental to its reactivity and utility.

Caption: Molecular Structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its effective use in experimental design and synthesis.

PropertyValueSource
Molecular Formula C₈H₁₀BFO₃[2]
Molecular Weight 183.97 g/mol [2]
Appearance White to off-white crystalline powder or solid[1][2]
Purity Typically ≥97%[2]
Melting Point 141 °C[1]
Storage Store at room temperature[1]

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are often proprietary, the general approach for synthesizing arylboronic acids is well-established in the chemical literature. A common method involves the reaction of a corresponding organometallic reagent with a trialkyl borate, followed by hydrolysis.

General Synthesis Workflow

A plausible synthetic route for this compound would likely start from 1-bromo-4-ethoxy-2-fluorobenzene.

Synthesis_Workflow 1-bromo-4-ethoxy-2-fluorobenzene 1-bromo-4-ethoxy-2-fluorobenzene Grignard_or_Organolithium_Formation Grignard_or_Organolithium_Formation 1-bromo-4-ethoxy-2-fluorobenzene->Grignard_or_Organolithium_Formation Mg or BuLi Reaction_with_Trialkyl_Borate Reaction_with_Trialkyl_Borate Grignard_or_Organolithium_Formation->Reaction_with_Trialkyl_Borate B(OR)₃ Hydrolysis Hydrolysis Reaction_with_Trialkyl_Borate->Hydrolysis H₃O⁺ This compound This compound Hydrolysis->this compound

Caption: Generalized Synthetic Pathway for Arylboronic Acids.

Step-by-Step Protocol Outline:
  • Formation of the Organometallic Intermediate: The starting material, 1-bromo-4-ethoxy-2-fluorobenzene, is reacted with a strong base, such as n-butyllithium, or magnesium metal to form the corresponding Grignard or organolithium reagent. This step is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to prevent side reactions.

  • Borylation: The freshly prepared organometallic compound is then added to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, also at low temperatures. The highly nucleophilic carbon of the organometallic reagent attacks the electrophilic boron atom.

  • Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) to yield the final product, this compound.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to obtain the desired purity.

Applications in Research and Drug Development

This compound is a valuable reagent in organic synthesis, primarily due to its utility in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoborane and an organic halide or triflate.[4][5] this compound serves as the organoboron component in these reactions, allowing for the introduction of the 4-ethoxy-2-fluorophenyl moiety into a wide range of molecular scaffolds.

The fluorine substitution in this boronic acid enhances its reactivity and selectivity, which can lead to the development of compounds with improved biological activity.[1]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Boronic_Acid This compound Transmetalation Transmetalation Boronic_Acid->Transmetalation Organic_Halide R-X (Aryl or Vinyl Halide/Triflate) Oxidative_Addition Oxidative_Addition Organic_Halide->Oxidative_Addition Pd(0) Pd(0) Pd(0)->Oxidative_Addition R-X Oxidative_Addition->Transmetalation [Base, Boronic Acid] Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) R-Aryl Coupled_Product Coupled_Product Reductive_Elimination->Coupled_Product Product

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Role in Drug Discovery

The incorporation of fluorinated and ethoxylated phenyl groups is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[6] These modifications can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of targeted therapies for diseases like cancer.[1] Boronic acids themselves have emerged as a significant class of therapeutic agents, with several approved drugs containing this functional group.[7][8][9]

Handling and Safety

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

Safety Data Summary
Hazard StatementPrecautionary StatementSource
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
First-Aid Measures
  • Inhalation: Move the victim to fresh air. If you feel unwell, get medical attention.[10][11][12]

  • Skin Contact: Immediately take off contaminated clothing and wash the skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[10][11][12]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical attention.[10][11][12]

  • Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[11][12]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[12]

  • Skin Protection: Wear impervious and fire/flame-resistant clothing.[12]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[12]

Accidental Release Measures
  • Personal Precautions: Avoid dust formation.[12]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[12]

  • Containment and Cleaning: Collect the spilled material and arrange for its disposal.[12]

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its unique substitution pattern allows for the strategic introduction of fluorine and ethoxy groups, which can significantly impact the properties of the final molecule. A thorough understanding of its properties, synthesis, and applications, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is crucial for leveraging its full potential in the design and development of novel chemical entities and therapeutic agents. Adherence to strict safety protocols is essential to ensure the well-being of researchers and the protection of the environment.

References

Introduction: The Significance of (4-Ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of (4-Ethoxy-2-fluorophenyl)boronic acid

This guide provides a comprehensive analysis of the essential spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this compound. Designed for researchers, chemists, and quality control specialists, this document delves into the principles behind the data, offering insights into experimental design, data interpretation, and structural verification of this critical synthetic building block.

This compound is a versatile organoboron compound, widely utilized as a key intermediate in synthetic organic chemistry. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The presence of the ethoxy and fluoro substituents on the phenyl ring allows for fine-tuning of the electronic and steric properties of target molecules, making this reagent particularly valuable in drug discovery and development.

Given its role as a precursor, rigorous confirmation of its structure and purity is paramount. Spectroscopic techniques are the cornerstone of this analytical process. This guide provides a detailed roadmap for interpreting the NMR, IR, and MS spectra to unambiguously identify this compound and ensure its quality for downstream applications.

Molecular Structure and Properties

A clear understanding of the molecule's architecture is the foundation for interpreting its spectral output.

  • Chemical Formula: C₈H₁₀BFO₃[1]

  • Molecular Weight: 183.97 g/mol [1]

  • CAS Number: 279261-82-4[1]

  • Appearance: Typically a solid at room temperature[1]

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For arylboronic acids, however, there are specific experimental considerations. These compounds have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex or misleading spectra.[2]

Causality of Experimental Choice: To ensure the analysis of the monomeric boronic acid, the use of a protic deuterated solvent like methanol-d₄ (CD₃OD) or the addition of a small amount of D₂O is highly recommended. These solvents effectively break down the boroxine trimers through solvolysis, simplifying the spectrum to that of the desired monomeric species.[2]

Caption: Standard workflow for comprehensive NMR analysis.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms.

  • B(OH)₂ Protons: The two protons on the boronic acid hydroxyl groups are acidic and will readily exchange with deuterium in solvents like CD₃OD or D₂O, causing their signal to diminish or disappear. In a non-exchanging solvent like DMSO-d₆, a broad singlet would be expected.

  • Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their splitting pattern is complex due to both H-H and H-F coupling.

    • H-3: A doublet of doublets, coupled to H-5 and the adjacent fluorine atom.

    • H-5: A doublet of doublets, coupled to H-3 and H-6.

    • H-6: A triplet or doublet of doublets, coupled to H-5 and the fluorine atom (long-range coupling).

  • Ethoxy Protons (-OCH₂CH₃):

    • Methylene (-OCH₂-): A quartet around 4.0-4.2 ppm, split by the adjacent methyl protons.

    • Methyl (-CH₃): A triplet around 1.3-1.5 ppm, split by the adjacent methylene protons.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.0Multiplet3HAr-H
~4.1Quartet (q)2H-O-CH₂ -CH₃
~1.4Triplet (t)3H-O-CH₂-CH₃
Variable (broad)Singlet (s)2HB(OH )₂
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-165 ppm). The carbon atoms bonded to fluorine (C-2) and the boronic acid group (C-1) will show characteristic splitting due to C-F and C-B coupling, respectively. The carbon attached to the ethoxy group (C-4) will be shifted downfield.

  • Ethoxy Carbons: Two signals are expected in the aliphatic region: -O CH₂ (~64 ppm) and -CH₃ (~15 ppm).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for this compound, confirming the presence of one fluorine environment.[3] The chemical shift provides information about the electronic environment of the fluorine atom.

¹¹B NMR Spectroscopy

¹¹B NMR is specific to boron-containing compounds and is an excellent tool for confirming the state of the boronic acid.

  • sp² Boron: The trigonal planar boronic acid (C-B(OH)₂) exhibits a characteristic broad signal in the range of +27 to +33 ppm.[4]

  • sp³ Boron: If the boronic acid forms a boronate ester or adduct, the boron becomes tetracoordinate, resulting in a significant upfield shift to approximately +2 to +10 ppm.[5] This clear distinction is invaluable for monitoring reactions.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is a rapid and effective method for confirming the presence of key structural motifs.

Experimental Protocol (ATR-FTIR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.

  • Record a background spectrum of the empty crystal.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum.

Interpretation of Key Peaks:

  • O-H Stretch: A very strong and broad absorption band centered around 3300-3200 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups of the boronic acid.[6]

  • C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker peaks just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹.[7]

  • C=C Aromatic Stretch: Medium to strong absorptions between 1610 cm⁻¹ and 1450 cm⁻¹ confirm the presence of the phenyl ring.

  • B-O Stretch: A very strong and characteristic stretching vibration for the boron-oxygen bond is typically observed around 1350 cm⁻¹.[8] This is a key diagnostic peak for boronic acids.

  • C-O Ether Stretch: A strong, sharp peak in the 1250-1200 cm⁻¹ region corresponds to the aryl-alkyl ether linkage.

  • C-F Stretch: A strong absorption in the 1100-1000 cm⁻¹ range indicates the presence of the carbon-fluorine bond.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Strong, BroadO-H Stretch (Boronic Acid)
3100 - 3000MediumAromatic C-H Stretch
2980 - 2850MediumAliphatic C-H Stretch
~1610, ~1500Medium-StrongAromatic C=C Stretch
~1350StrongB-O Stretch
~1240StrongAsymmetric C-O-C Stretch (Ether)
~1100StrongC-F Stretch

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for boronic acids as it is a softer ionization technique.

  • Molecular Ion Peak: The molecular weight is 183.97. In positive-ion ESI mode, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 185. A key feature will be the characteristic isotopic pattern of boron: ¹¹B (80.1% abundance) and ¹⁰B (19.9% abundance). This results in an M+1 peak that is about 20% the intensity of the main peak for boron-containing fragments.

  • Fragmentation Pattern: The fragmentation of the molecular ion provides structural confirmation. Common fragmentation pathways for arylboronic acids include:

    • Loss of Water: A peak corresponding to [M-H₂O]⁺.

    • Loss of Ethylene: From the ethoxy group, leading to a hydroxyphenylboronic acid fragment.

    • Cleavage of the C-B bond: Can lead to fragments corresponding to the fluorinated ethoxybenzene cation.

MS_Fragmentation Parent [M+H]+ m/z ≈ 185 Frag1 Loss of H2O [M-H2O+H]+ m/z ≈ 167 Parent->Frag1 - H2O Frag2 Loss of C2H4 [M-C2H4+H]+ m/z ≈ 157 Parent->Frag2 - C2H4 Frag3 Loss of B(OH)2 [M-B(OH)2+H]+ m/z ≈ 141 Parent->Frag3 - B(OH)2

Caption: Plausible ESI-MS fragmentation pathways.

Table 3: Predicted Mass Spectrometry Data (Positive ESI)

m/zProposed IdentityNotes
~185[M+H]⁺Protonated molecular ion.
~167[M - H₂O + H]⁺Loss of a water molecule.
~157[M - C₂H₄ + H]⁺Loss of ethylene from the ethoxy group.
~141[C₆H₅FO + H]⁺Cleavage of the C-B bond.

Conclusion

The comprehensive analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹⁹F and ¹¹B NMR verify the presence and chemical state of the heteroatoms. IR spectroscopy provides a rapid fingerprint of the key functional groups, particularly the characteristic O-H and B-O stretches. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form an indispensable analytical workflow for ensuring the identity, purity, and quality of this important chemical reagent in research and industrial settings.

References

A Technical Guide to (4-Ethoxy-2-fluorophenyl)boronic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4-Ethoxy-2-fluorophenyl)boronic Acid in Modern Drug Discovery

This compound, and its isomers, are highly valued building blocks in medicinal chemistry. Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. The specific substitution pattern of this boronic acid—an ethoxy group providing steric and electronic influence, and a fluorine atom, a common bioisostere for hydrogen that can modulate metabolic stability and binding affinity—makes it a particularly attractive reagent for the synthesis of complex organic molecules with potential therapeutic applications.[1][2]

Boronic acids, in general, have seen a surge in interest following the success of drugs like Bortezomib, a proteasome inhibitor containing a boronic acid moiety.[3][4] This has solidified the boronic acid functional group as a key player in the design of novel therapeutics, not only as a reactive handle for synthesis but also as a pharmacophore itself.[5] This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and practical application of this compound for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The typical purity offered is in the range of 97-98%, with the compound supplied as a solid, crystalline powder.

SupplierRepresentative CAS NumberTypical PurityNotes
CymitQuimica279261-82-497%Offers various pack sizes from 100mg to 25g.[6]
Sigma-Aldrich1452575-83-5 (difluoro analog)95%Provides related boronic acids.
Chem-Impex480438-58-296-105% (Titration)Highlights use in Suzuki coupling and drug discovery.[1]
TCI AmericaNot specified>98% (TLC)Part of their portfolio of boronic acid derivatives.

Note on CAS Numbers: It is crucial to verify the CAS number with the supplier, as several isomers of ethoxy-fluorophenyl)boronic acid exist, each with a unique CAS identifier. The primary focus of this guide is the 4-ethoxy-2-fluoro isomer.

Synthesis of this compound: A Mechanistic Perspective

While commercially available, an understanding of the synthesis of this compound is valuable for process development and for situations requiring in-house preparation. The most common synthetic route involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.[7]

A general and adaptable procedure, based on established methods for preparing substituted phenylboronic acids, is outlined below.[7][8] This method leverages the formation of an aryl Grignard reagent from the corresponding aryl bromide.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety protocols.

Reaction Scheme:

G A 1-Bromo-4-ethoxy-2-fluorobenzene C (4-Ethoxy-2-fluorophenyl)magnesium bromide A->C B B Mg, THF E Intermediate Borate Ester C->E D D B(OMe)3 G This compound E->G F F H3O+

Figure 1: General synthetic scheme for this compound.

Materials:

  • 1-Bromo-4-ethoxy-2-fluorobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-4-ethoxy-2-fluorobenzene (1 equivalent) in anhydrous THF dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours until the magnesium is consumed.

  • Boration: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the internal temperature below -60 °C. The choice of a low temperature is critical to prevent over-addition of the Grignard reagent to the borate ester, which would lead to the formation of diaryl- and triarylborane byproducts.[7]

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Cool the mixture in an ice bath and slowly quench with 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

  • Work-up and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as a mixture of ether and hexanes, to afford this compound as a white solid.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound in drug discovery is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[9] This reaction allows for the formation of a biaryl linkage, a common motif in many biologically active molecules. The choice of catalyst, base, and solvent is critical for the success of the coupling and depends on the electronic and steric nature of the coupling partners.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from a patented procedure for the synthesis of biaryl compounds and serves as a robust starting point for optimization.

Reaction Scheme:

G A This compound E Biaryl Product A->E C, D B Aryl Bromide (R-Br) B->E C Pd Catalyst, Base D Solvent, Heat

Figure 2: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl bromide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. The removal of oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) active catalyst, which is formed in situ.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is critical for its successful application. The following analytical techniques are routinely employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information on the number and environment of the hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the aromatic protons, the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃), and a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O. Representative spectra for similar fluorophenylboronic acids can be found in the literature.[10][11]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show distinct signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a characteristic large coupling constant (¹JC-F), and signals for the ethoxy carbons.[12][13]

  • ¹⁹F NMR: Fluorine NMR is a highly sensitive technique for fluorine-containing compounds and would show a singlet for the single fluorine atom in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound. A reversed-phase method is typically employed.

Representative HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

This method should provide a sharp, well-defined peak for the boronic acid, allowing for accurate purity determination. It's important to note that boronic acids can sometimes undergo on-column hydrolysis or form boroxines, which may lead to peak tailing or the appearance of minor related peaks.[14][15]

Safety and Handling

This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as a skin and eye irritant. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and commercially accessible building block for researchers in drug discovery and organic synthesis. Its unique electronic and steric properties, conferred by the ethoxy and fluoro substituents, make it a strategic choice for the synthesis of novel compounds. A thorough understanding of its synthesis, reactivity in key transformations like the Suzuki-Miyaura coupling, and appropriate analytical characterization are essential for its effective and reliable use in the laboratory. This guide provides a foundational framework for scientists to confidently incorporate this versatile reagent into their research and development programs.

References

Stability and storage conditions for (4-Ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (4-Ethoxy-2-fluorophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable organoboron compound widely employed as a key building block in organic synthesis.[1] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation for constructing complex molecules, including many pharmaceutical agents.[1][2] The presence of the ethoxy and fluoro substituents on the phenyl ring modulates the electronic properties and reactivity of the molecule, making it a desirable partner in the synthesis of targeted therapies.[1]

However, like most arylboronic acids, its utility is intrinsically linked to its stability. Boronic acids are susceptible to several degradation pathways that can compromise their purity and reactivity, leading to diminished yields and the formation of unwanted byproducts in subsequent reactions.[3][4] This guide delves into the chemical vulnerabilities of this compound and provides field-proven strategies for its optimal storage and handling.

The Chemical Landscape: Key Degradation Pathways

The stability of this compound is primarily challenged by three competing chemical processes: protodeboronation, oxidation, and dehydration to form anhydrides. Understanding the mechanisms behind these pathways is fundamental to preventing them.

Protodeboronation: The Primary Decomposition Route

Protodeboronation is the most common and often most detrimental degradation pathway for arylboronic acids.[3][5] It involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, converting the boronic acid into its corresponding arene—in this case, 1-ethoxy-3-fluorobenzene.[3] This process is irreversible and renders the material useless for cross-coupling reactions.

The rate of protodeboronation is highly dependent on pH, temperature, and the electronic nature of the aryl group.[3][6] The reaction can be catalyzed by both acid and, more commonly, base.[3][4][7] Under basic conditions, the boronic acid (a Lewis acid) accepts a hydroxide ion to form the more nucleophilic tetrahedral boronate anion, [ArB(OH)₃]⁻.[6] This boronate species is often more susceptible to reaction with a proton source (like water), leading to the cleavage of the C-B bond.[3][7]

Oxidation: Formation of Phenolic Impurities

Arylboronic acids can be oxidized to their corresponding phenols.[8][9] For this compound, this would result in the formation of 4-ethoxy-2-fluorophenol. This side reaction can be promoted by exposure to atmospheric oxygen, certain metal catalysts, and various oxidizing agents.[9][10] While sometimes a synthetically useful transformation, it is an undesired degradation pathway during storage.[11][12] The mechanism can be complex, but it underscores the importance of minimizing exposure to air.[9][10]

Dehydration: The Formation of Boroxines

Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides, known as boroxines.[2] This is a reversible equilibrium process. While boroxine formation does not destroy the aryl-boron framework, it alters the physical properties of the material, including its solubility and reactivity. In many cases, boroxines can be readily converted back to the monomeric boronic acid in the presence of water or under reaction conditions. However, their presence can complicate stoichiometry and reaction kinetics. It is common for commercial boronic acids to be supplied as a mixture containing varying amounts of the corresponding anhydride.[13][14]

cluster_0 Key Degradation Pathways A This compound B Protodeboronation (1-Ethoxy-3-fluorobenzene) A->B H⁺ / OH⁻, H₂O C Oxidation (4-Ethoxy-2-fluorophenol) A->C O₂, Oxidants D Dehydration (Boroxine Anhydride) A->D - H₂O

Caption: Major degradation pathways for this compound.

Critical Factors Influencing Long-Term Stability

Several environmental factors can accelerate the degradation of this compound. Strict control over these variables is essential for preserving the compound's integrity.

  • Moisture: Water is a key reactant in protodeboronation and hydrolysis.[3][15] Its presence can significantly accelerate the decomposition of the boronic acid. Therefore, maintaining a dry environment is paramount.

  • Atmosphere: Exposure to atmospheric oxygen can lead to the oxidative formation of phenolic impurities.[9][10] Storing the compound under an inert atmosphere, such as argon or nitrogen, is the most effective preventative measure.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation pathways.[4] While the compound may be stable at room temperature for short periods, long-term storage should be at reduced temperatures to minimize thermal decomposition.

  • Light: Although less common for this specific class, some organic compounds, including certain boronic acids, can be sensitive to light.[4] Storage in amber vials or in the dark is a prudent precautionary measure.

Best Practices for Storage and Handling

To maximize the shelf-life and ensure the consistent performance of this compound, the following storage and handling protocols are strongly recommended.

Recommended Storage Conditions

The optimal storage conditions are derived directly from the stability factors discussed above. Safety Data Sheets (SDS) for this compound and similar structures consistently recommend a multi-faceted approach.[16][17]

ParameterRecommendationRationale
Temperature Refrigerate (2-8°C)To slow the rate of thermal degradation.[18]
Atmosphere Store under an inert gas (Argon or Nitrogen)To prevent oxidation by atmospheric oxygen and displacement of air/moisture.[16][19]
Container Tightly sealed, opaque or amber vialsTo prevent ingress of moisture and air, and protect from light.[18][19][20]
Environment Store in a dry place, preferably in a desiccatorTo minimize exposure to atmospheric moisture.[19][20]
Safe Handling Procedures

Degradation can occur rapidly upon exposure to the ambient environment. Adhering to strict handling procedures is just as critical as proper long-term storage.

  • Inert Atmosphere: Whenever possible, handle the solid inside a glovebox or under a positive pressure of inert gas.

  • Minimize Exposure: If a glovebox is unavailable, minimize the time the container is open to the atmosphere. Quickly weigh the desired amount and promptly and securely reseal the container.

  • Use Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously dried before use.

  • Solvent Choice: When preparing solutions, use anhydrous solvents to prevent hydrolysis and protodeboronation.

Experimental Protocols for Quality Assessment

Regularly verifying the purity of this compound is a critical step in any synthetic workflow. The following are standard methodologies for assessing its integrity.

cluster_workflow Workflow for Stability Assessment start Obtain Boronic Acid Sample nmr Purity Analysis by ¹H and ¹⁹F NMR start->nmr hplc Purity and Impurity Profiling by HPLC start->hplc kf Water Content by Karl Fischer Titration start->kf decision Does sample meet purity specifications? nmr->decision hplc->decision kf->decision pass Proceed with Synthetic Application decision->pass Yes fail Purify or Discard decision->fail No

Caption: A typical experimental workflow for assessing the quality of a boronic acid sample.

Protocol: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically observable.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Integrate the aromatic and ethoxy signals corresponding to the desired product.

    • Look for characteristic signals of the primary protodeboronation product, 1-ethoxy-3-fluorobenzene.

    • Check for signals corresponding to the oxidized phenol impurity.

    • Assess the presence of any residual solvents or other contaminants.

    • The broad signal for the B(OH)₂ protons (often between 8-9 ppm in DMSO-d₆) can indicate the presence of the free acid versus the boroxine.

Protocol: Purity Assessment by HPLC-UV
  • Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Analysis:

    • Inject the sample and analyze the resulting chromatogram.

    • Determine the area percent of the main peak corresponding to the boronic acid.

    • Identify and quantify any impurity peaks, comparing their retention times to known standards if available.

Protocol: Water Content by Karl Fischer Titration
  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Sample Analysis: Accurately weigh a sample of the boronic acid and add it directly to the titration vessel.

  • Titration: Perform the titration to determine the water content.

  • Analysis: A low water content is indicative of a properly stored and handled sample. High water content suggests exposure to moisture and an increased risk of degradation.

By implementing these rigorous storage, handling, and analytical practices, researchers can ensure the quality and reliability of this compound, thereby enhancing the success and reproducibility of their synthetic endeavors.

References

Molecular weight and formula of (4-Ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (4-Ethoxy-2-fluorophenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized organoboron compound that has emerged as an indispensable building block in modern synthetic chemistry. Its strategic substitution pattern—an activating ethoxy group and a modulating fluoro group—makes it a highly valuable reagent, particularly in the synthesis of complex molecular architectures. For professionals in drug discovery and materials science, this compound is a key intermediate for constructing biaryl and heteroaryl linkages through palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.

This guide provides a comprehensive technical overview of this compound, moving from its fundamental properties to its critical applications, analytical challenges, and handling protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to utilize this reagent with precision, safety, and efficiency.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's physicochemical properties are the foundation of successful and reproducible research. This compound is a solid at room temperature, and its characteristics are summarized below.[1]

IdentifierDataSource
Chemical Name This compoundN/A
Synonyms 4-ethoxy-2-fluorophenylboronic acid, 2-Fluoro-4-ethoxyphenylboronic acid[1]
CAS Number 279261-82-4[1]
Molecular Formula C₈H₁₀BFO₃[1][2]
Molecular Weight 183.97 g/mol [1][2]
Appearance White to off-white solid/crystalline powder[1][3]
Purity (Typical) ≥97%[1]
Molecular Structure

The unique reactivity of this molecule is dictated by the spatial and electronic arrangement of its functional groups. The boronic acid moiety is the reactive site for transmetalation in cross-coupling reactions. The ortho-fluoro group can influence the dihedral angle of the phenyl ring and modulate the electronic properties, while the para-ethoxy group is an electron-donating group that can affect reaction kinetics.

Figure 1: Molecular structure of this compound.
Chemical & Structural Considerations

Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom.[4] This acidity is central to their reactivity. A critical, often overlooked, aspect of boronic acid chemistry is their propensity to undergo dehydration to form cyclic trimers known as boroxines.

Expert Insight: The formation of boroxines can complicate stoichiometry calculations, as it reduces the number of active monomeric boronic acid molecules available for reaction. It is a key reason why quantitative analysis of boronic acids requires careful method development and validation, as the boroxine and monomer may not behave identically under all conditions.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug development is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This reaction forges a carbon-carbon bond between an organoboron species and an organohalide (or triflate), a transformation that is fundamental to the synthesis of many blockbuster drugs containing biaryl scaffolds.[7]

The catalytic cycle, typically mediated by a Palladium(0) complex, involves three key steps:[6][7]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[8]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_coupled R¹-Pd(II)L₂-R² transmetalation->pd2_coupled boronate_complex [R²-B(OH)₃]⁻ (Activated Boronate) boronate_complex->transmetalation boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->boronate_complex base Base (e.g., OH⁻) base->boronic_acid Activation reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure. The choice of catalyst, ligand, base, and solvent is critical and must be optimized for specific substrates.

Objective: To couple this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equivalents)

  • Tricyclohexylphosphine [PCy₃] (0.04 equivalents)

  • Potassium Carbonate (K₂CO₃), finely powdered (3.0 equivalents)

  • Toluene/Water (10:1 v/v) solvent mixture

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add K₂CO₃ and the aryl bromide. Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 15 minutes. Causality: The Pd(0) catalyst is oxygen-sensitive. An inert atmosphere is crucial to prevent catalyst oxidation and deactivation.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound, Pd(OAc)₂, and PCy₃.

  • Solvent Addition: Add the degassed Toluene/Water solvent mixture via cannula or syringe. Causality: The biphasic solvent system is common. The organic phase dissolves the substrates and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronic acid at the interface.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quality Control and Analytical Methodologies

The analysis of boronic acids and their esters is notoriously challenging due to their chemical lability.[9] This instability can lead to inaccurate quantification of purity and impurities if not properly managed.

Key Analytical Challenges:

  • Hydrolysis: Boronic esters, often used as protected forms, readily hydrolyze back to the boronic acid in the presence of moisture, including atmospheric moisture or protic solvents used in standard reversed-phase HPLC.[9][10][11]

  • Boroxine Formation: As previously mentioned, boronic acids can form trimeric boroxines, which may have different chromatographic retention times and response factors, leading to inaccurate purity assessments.[5]

  • Poor Retention: The polar nature of boronic acids can result in poor retention on traditional C18 reversed-phase columns.[10]

Trustworthiness through Self-Validation: A robust analytical method must demonstrate that it does not induce degradation of the analyte. A forced degradation study, where the sample is spiked with water, should show no significant conversion of the boronic acid or its corresponding ester during sample preparation and analysis.[9]

Recommended Analytical Technique: Non-Aqueous Capillary Electrophoresis (NACE)

NACE is a powerful technique that avoids the issue of hydrolysis by operating in a non-aqueous environment. It offers high-resolution separation of the boronic acid from its ester and other impurities.[9]

Protocol Outline: Purity by NACE

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A solution of an electrolyte (e.g., ammonium acetate) in a non-aqueous solvent like acetonitrile or methanol.

  • Sample Preparation: Dissolve the this compound sample in the BGE or a compatible aprotic solvent. Causality: Using aprotic solvents and a non-aqueous BGE is the core principle that prevents hydrolysis during analysis.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Separation: Apply a high voltage across the capillary. Ions migrate according to their charge-to-size ratio.

  • Detection: UV detection, typically around 214 nm or 254 nm.

  • Quantification: Calculate purity based on corrected peak areas.

QC_Workflow start Receive Raw Material This compound sampling Sample for QC Testing start->sampling identity Identity Test (e.g., FTIR, NMR) sampling->identity purity Purity Assay (e.g., NACE, Validated HPLC) sampling->purity impurities Related Substances & Residual Solvents (GC) sampling->impurities spec_check Compare to Specifications identity->spec_check purity->spec_check impurities->spec_check pass Release for Use spec_check->pass Pass fail Reject Batch & Initiate Investigation spec_check->fail Fail

Figure 3: A logical workflow for quality control (QC) of boronic acid raw materials.

Safety, Handling, and Storage

While boronic acids are invaluable synthetic tools, they are not benign. Proper handling and storage are essential for laboratory safety and maintaining the integrity of the reagent.

Hazard Profile
  • Irritation: Boronic acids are generally classified as irritants, capable of causing skin, eye, and respiratory irritation.[12][13]

  • Potential Genotoxicity: Some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potential genotoxic impurities (PGIs).[4][14] Therefore, controlling their levels in final Active Pharmaceutical Ingredients (APIs) is a critical regulatory consideration.

PrecautionSpecificationRationale
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles (EN 166), lab coat.To prevent skin and eye contact with the irritating powder.[12][15]
Engineering Controls Use in a chemical fume hood.To avoid inhalation of dust particles which can cause respiratory irritation.[12][13][15]
First Aid (Skin/Eye Contact) Flush the affected area with copious amounts of water for at least 15 minutes.To dilute and remove the irritant. Seek medical attention if irritation persists.[15]
Spill & Disposal Carefully sweep up dry material. Dispose of according to local regulations.Avoid generating dust. Do not discharge into the environment.[13]
Storage and Stability

This compound, like many of its counterparts, is sensitive to environmental conditions.

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., Argon) in a cool, dry place. Storage at 2-8°C is often recommended to minimize degradation over time.

  • Incompatibilities: Avoid strong oxidizing agents.[12] The compound is also sensitive to moisture, which can promote boroxine formation.

Controlling Boronic Acid Impurities in APIs

For drug development professionals, removing residual boronic acid from the final product is crucial, especially given the potential for genotoxicity.[14] Several field-proven strategies exist:

  • Basic Washes: The acidic nature of the B(OH)₂ group allows for its removal from an organic solution of the API through washing with an aqueous basic solution.[14][16]

  • Scavenging Resins: Resins functionalized with diol groups (e.g., diethanolaminomethyl polystyrene) can selectively bind to and remove boronic acids.[14][16]

  • Deboronation: Intentionally decomposing the residual boronic acid can be an effective strategy. This can often be achieved by extending the reaction time under basic conditions or through treatment with an oxidizing agent.[14][16]

Conclusion

This compound is a sophisticated and powerful reagent for the synthesis of complex organic molecules. Its value in pharmaceutical and materials science research is firmly established through its utility in Suzuki-Miyaura cross-coupling reactions. However, realizing its full potential requires a deep understanding of its properties, from the nuances of its reactivity and potential for boroxine formation to the significant challenges in its analysis. By adhering to the principles of safe handling, employing robust analytical methods, and understanding the rationale behind experimental protocols, researchers can confidently and effectively leverage this key building block to advance the frontiers of drug discovery and chemical synthesis.

References

Introduction: The Understated Importance of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Assay of (4-Ethoxy-2-fluorophenyl)boronic acid

In the landscape of modern organic synthesis and drug discovery, boronic acids are indispensable tools. Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] Among these versatile reagents, this compound (CAS No: 279261-82-4) has emerged as a valuable building block. The strategic placement of the ethoxy and fluorine substituents on the phenyl ring modulates the electronic properties and reactivity of the molecule, making it a favored intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.[3]

However, the successful application of this reagent is not merely dependent on its availability but is critically contingent upon its purity and accurately determined assay. For researchers and drug development professionals, the adage "garbage in, garbage out" has never been more relevant. Impurities, even at trace levels, can have cascading negative effects, leading to catalyst poisoning, unpredictable reaction yields, the formation of complex side-products, and significant downstream purification challenges.[1] This guide, therefore, moves beyond a simple data sheet to provide a comprehensive, field-proven framework for the analytical characterization of this compound, ensuring its quality, consistency, and reliable performance in critical applications.

Physicochemical Profile and Structural Considerations

A foundational understanding of the molecule's properties is the first step in designing a robust analytical strategy.

PropertyValueSource
CAS Number 279261-82-4[4]
Molecular Formula C₈H₁₀BFO₃[4][5]
Molecular Weight 183.97 g/mol [4][5]
Appearance White to off-white solid/crystalline powder[3][4]
Melting Point 141 °C[3]
Synonyms 2-Fluoro-4-ethoxyphenylboronic acid[4][5]

The structure features a boronic acid group (-B(OH)₂) ortho to a fluorine atom and para to an ethoxy group. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the ethoxy group create a unique electronic environment that influences the reactivity of the C-B bond and the acidity of the boronic acid moiety.

Common Impurities: The Usual Suspects

A critical aspect of purity analysis is knowing what to look for. For aryl boronic acids, impurities typically arise from the synthesis process or degradation.

  • Boroxines (Anhydrides): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. While this process is often reversible upon exposure to water, the presence of boroxines can affect the stoichiometry of a reaction if not accounted for.

  • Starting Materials & Synthesis By-products: Incomplete reactions or side reactions during synthesis can leave residual precursors or related impurities.

  • Deboronation Products: The C-B bond can be cleaved under certain conditions (e.g., protodeboronation), resulting in the formation of 1-ethoxy-3-fluorobenzene.

  • Residual Boric Acid: Commercial boronic acids may contain traces of boric acid (B(OH)₃), which is often silent in ¹H NMR but detectable by other means.[6]

The Analytical Toolkit: A Multi-Pronged Approach to Purity and Assay

No single analytical technique can provide a complete picture of a compound's purity. A validated, trustworthy characterization relies on the strategic combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Reversed-phase HPLC (RP-HPLC) is the primary method for quantifying the purity of this compound and separating it from organic impurities.

Causality Behind the Method: The principle of RP-HPLC is the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is driven by the relative hydrophobicity of the main compound versus its impurities. However, boronic acids present a unique challenge: their high polarity can lead to poor retention on standard C18 columns, and the acidic, aqueous mobile phases can promote on-column degradation.[7][8][9] Therefore, the method must be carefully optimized to ensure stability and achieve good chromatographic resolution.

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation: An HPLC or UHPLC system equipped with a PDA or UV detector.

  • Column: A high-quality C18 column (e.g., Waters XSelect HSS T3, 2.5 µm, 4.6 x 100 mm) is recommended for good retention of polar compounds.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation (Critical): Dissolve the sample in a 50:50 mixture of acetonitrile and water at a concentration of approximately 0.5 mg/mL. The use of an aprotic solvent like acetonitrile in the diluent is crucial to minimize hydrolysis of any potential boronate ester impurities prior to injection.[7][8]

Data Interpretation: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. A high-purity sample should exhibit a single major peak with minimal secondary peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in ACN/Water Diluent s1->s2 a1 Inject onto RP-C18 Column s2->a1 Transfer to Vial a2 Gradient Elution a1->a2 a3 UV Detection (220 nm) a2->a3 d1 Integrate Peaks a3->d1 Chromatogram d2 Calculate Area Percent Purity d1->d2

Caption: Workflow for RP-HPLC Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Structural Integrity

NMR is unparalleled for confirming the chemical structure and identifying certain key impurities that may be difficult to resolve by HPLC. For boronic acids, a multi-nuclear approach is essential.

Causality Behind the Method:

  • ¹H and ¹³C NMR: Provide the primary confirmation of the organic scaffold of the molecule. The integration of signals in ¹H NMR can also give clues about the relative proportions of different species.

  • ¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR offers a very clean and sensitive probe for confirming the presence of the fluorine atom and detecting any structurally related fluorinated impurities.

  • ¹¹B NMR: This is an exceptionally powerful, though often underutilized, technique for boronic acid analysis. The boron nucleus is highly sensitive to its chemical environment. It allows for the direct observation of the boron atom, easily distinguishing between the trigonal sp² hybridized boronic acid (typically δ 26-30 ppm) and the tetrahedral sp³ hybridized boronate species that might form in solution (typically δ 1-10 ppm).[10] This makes it an excellent tool for assessing the presence of boroxines or other boron-containing species.

Experimental Protocol: Multi-Nuclear NMR Analysis

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can break down boroxine trimers into the monomeric acid form.

  • Experiments to Run:

    • Standard ¹H NMR.

    • Standard ¹³C NMR (with proton decoupling).

    • ¹⁹F NMR (if available).

    • ¹¹B NMR.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra correctly (e.g., TMS for ¹H and ¹³C, BF₃·OEt₂ for ¹¹B).

Data Interpretation: The spectra should be consistent with the structure of this compound. Pay close attention to the ¹¹B spectrum for a single, sharp peak in the expected region for a trigonal aryl boronic acid. The presence of multiple peaks could indicate impurities or degradation.

NMR_Principle cluster_boron ¹¹B Nucleus Environment cluster_spectrum Resulting ¹¹B NMR Spectrum B_sp2 Trigonal Boronic Acid (sp²) Peak_sp2 Peak at δ ~28 ppm B_sp2->Peak_sp2 Resonates Downfield B_sp3 Tetrahedral Boronate (sp³) Peak_sp3 Peak at δ ~5 ppm B_sp3->Peak_sp3 Resonates Upfield Spec Chemical Shift (δ)

Caption: Principle of ¹¹B NMR for Boronic Acid Speciation.

Mass Spectrometry (MS): Unambiguous Molecular Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides definitive confirmation of the molecular weight and can be used to identify and quantify trace-level impurities.

Causality Behind the Method: LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for boronic acids.[11][12] A key diagnostic feature is the natural isotopic abundance of boron: ~20% ¹⁰B and ~80% ¹¹B. This results in a characteristic isotopic pattern for the molecular ion ([M+H]⁺ or [M-H]⁻) and any boron-containing fragments, providing high confidence in their identification.[13][14]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An LC-MS system, typically with an ESI source.

  • LC Method: Use the same or a similar HPLC method as described in section 3.1. This allows for correlation of peaks between the UV and MS detectors.

  • MS Parameters (Example):

    • Ionization Mode: ESI, both positive and negative modes should be screened for optimal sensitivity.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3.0 kV.

    • Drying Gas Flow & Temperature: Optimize based on instrument recommendations (e.g., 10 L/min, 300 °C).

  • Data Interpretation:

    • Confirm the presence of the molecular ion at the expected m/z (e.g., for C₈H₁₀BFO₃, [M+H]⁺ at ~185.07).

    • Examine the isotopic pattern of the molecular ion peak to confirm the presence of a single boron atom.

    • Analyze the mass spectra of minor peaks to identify potential impurities.

LCMS_Workflow LC HPLC Separation ESI Electrospray Ionization (ESI) LC->ESI Eluent MS Mass Analyzer (m/z sorting) ESI->MS Gaseous Ions Detector Detector MS->Detector Separated Ions Data Mass Spectrum (Intensity vs. m/z) Detector->Data Signal

Caption: Simplified Workflow of an LC-MS System.

Titration: A Classic Method for Assay Determination

While modern chromatographic techniques are excellent for purity, a classic titration is often a reliable and required method for determining the assay (the amount of the active substance).

Causality Behind the Method: Boronic acids are weak Lewis acids. Their acidity can be enhanced by the addition of a diol (like mannitol), which forms a more acidic boronate ester complex. This complex can then be accurately titrated with a standardized strong base, such as sodium hydroxide (NaOH), using a colorimetric indicator.[15]

Experimental Protocol: Assay by Titration

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH).

    • Mannitol.

    • Phenolphthalein indicator solution.

    • High-purity water, boiled to remove CO₂.

  • Procedure:

    • Accurately weigh approximately 200-300 mg of the this compound sample into a flask.

    • Dissolve the sample in ~50 mL of boiled, cooled water. Gentle warming may be necessary.

    • Add a sufficient amount of mannitol (~1-2 g).

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M NaOH until a persistent faint pink color is observed (the endpoint).

    • Perform a blank titration using the same procedure without the boronic acid sample.

  • Calculation:

    • Assay (%) = [((V_s - V_b) * M * MW) / W] * 100

    • Where:

      • V_s = Volume of NaOH for the sample (L)

      • V_b = Volume of NaOH for the blank (L)

      • M = Molarity of NaOH (mol/L)

      • MW = Molecular Weight of the boronic acid (183.97 g/mol )

      • W = Weight of the sample (g)

Synthesizing the Data: Building a Certificate of Analysis

The trustworthiness of a batch of this compound is established by consolidating the data from these orthogonal techniques into a comprehensive profile.

Analytical TestSpecificationPurpose
Appearance White to off-white solidConfirms physical properties
Purity by HPLC ≥ 98.0% (area %)Quantifies organic impurities
¹H NMR Conforms to structureConfirms chemical structure
Mass Spectrum Conforms to structureConfirms molecular weight
Assay by Titration 98.0% - 102.0%Quantifies active substance content

Conclusion

The robust characterization of this compound is a non-negotiable prerequisite for its successful use in high-stakes research and development environments. A simple reliance on a single technique is insufficient. The synergistic application of high-resolution chromatography (HPLC) for impurity profiling, multi-nuclear spectroscopy (NMR) for structural verification, mass spectrometry (MS) for molecular confirmation, and classical titration for an accurate assay provides a self-validating system. This multi-faceted approach ensures that scientists and developers can proceed with confidence, knowing that the quality of their starting material is rigorously defined and controlled, thereby safeguarding the integrity of their synthetic outcomes.

References

(4-Ethoxy-2-fluorophenyl)boronic Acid: A Technical Guide to its Emergence and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Arylboronic Acids in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design.[1] The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] This has propelled a continuous demand for novel fluorinated building blocks. Among these, fluorinated arylboronic acids have emerged as exceptionally valuable reagents.[1]

(4-Ethoxy-2-fluorophenyl)boronic acid (CAS No. 279261-82-4)[3] is a prime example of a building block that combines the advantageous properties of fluorine with the synthetic versatility of the boronic acid functional group. The presence of the 2-fluoro substituent can introduce favorable conformational constraints and enhance binding interactions with biological targets, while also blocking a potential site of metabolic oxidation.[2][4] The 4-ethoxy group provides another point for modifying solubility and electronic properties. This guide provides an in-depth look at a plausible seminal synthetic route to this important compound, reflecting established and robust methodologies in organoboron chemistry.

The Seminal Synthesis: A Lithiation-Borylation Approach

While a singular "discovery" paper for this compound is not prominently documented, its initial preparation can be confidently inferred through the application of well-established organometallic techniques. The most logical and efficient pathway for the regioselective introduction of a boronic acid group onto a substituted aromatic ring is the lithiation-borylation of a suitable aryl halide. This method offers a reliable and high-yielding route, making it a standard in the synthetic chemist's toolkit.[5][6]

The proposed first synthesis, therefore, proceeds via the halogen-lithium exchange of 1-bromo-4-ethoxy-2-fluorobenzene, followed by trapping of the resulting aryllithium intermediate with a trialkyl borate ester. This sequence is a cornerstone of organoboron chemistry, valued for its efficiency and predictability.[7]

Causality in Experimental Design: Why Lithiation-Borylation?

The choice of a lithiation-borylation pathway over other methods, such as a Grignard-based approach, is deliberate. Halogen-lithium exchange using an organolithium reagent like n-butyllithium is typically very fast, even at cryogenic temperatures (e.g., -78 °C). This rapid exchange minimizes the potential for side reactions, such as the reaction of the organolithium reagent with the ethoxy group.

The subsequent borylation step involves the nucleophilic attack of the newly formed aryllithium species on the electrophilic boron atom of a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. The reaction is performed at low temperature to control the reactivity and prevent over-addition, where the aryllithium could react with the initially formed boronate ester. The final step is a simple acidic workup to hydrolyze the boronate ester to the desired boronic acid.

Experimental Protocol: First Synthesis of this compound

This protocol details a robust and reproducible method for the synthesis of this compound, based on the lithiation-borylation of 1-bromo-4-ethoxy-2-fluorobenzene.

Step 1: Lithiation (Halogen-Lithium Exchange)
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-ethoxy-2-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour. Completion of the lithium-halogen exchange is critical before proceeding.

Step 2: Borylation
  • In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF.

  • Cool this solution to -78 °C.

  • Slowly add the triisopropyl borate solution to the aryllithium solution via cannula, maintaining the internal temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Purification
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl), stirring vigorously until two clear layers are observed. Adjust the pH to ~1-2.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to afford a white to off-white solid.

Synthetic Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_start Starting Material cluster_reaction1 Lithiation cluster_reaction2 Borylation cluster_product Final Product A 1-Bromo-4-ethoxy-2-fluorobenzene B Aryllithium Intermediate A->B 1. n-BuLi, THF 2. -78 °C, 1h C Boronate Ester Intermediate B->C 1. B(O-iPr)3, THF 2. -78 °C to RT D This compound C->D Aqueous HCl Workup

Caption: Lithiation-borylation route to the target compound.

Data Summary and Characterization

The successful synthesis of this compound is confirmed through standard analytical techniques.

ParameterExpected Value/Observation
Molecular Formula C₈H₁₀BFO₃[3]
Molecular Weight 183.97 g/mol [3]
Appearance White to off-white solid[3]
Purity (Typical) >97% after recrystallization[3]
Yield (Typical) 70-85% (based on analogous reactions)
¹H NMR Expected signals for aromatic protons, ethoxy group protons, and a broad singlet for the B(OH)₂ protons.
¹³C NMR Expected signals for all unique carbon atoms in the molecule.
¹⁹F NMR A single resonance corresponding to the fluorine atom on the aromatic ring.
Mass Spectrometry The mass spectrum would show the molecular ion peak or fragments corresponding to the loss of water. Analysis can be challenging due to the propensity to form boroxines.[8]

Conclusion: A Foundational Building Block for Innovation

The synthesis of this compound, likely first achieved through a robust lithiation-borylation sequence, provides medicinal chemists and materials scientists with a valuable and versatile building block. Its strategic combination of a fluorine atom and an ethoxy group on a synthetically accessible boronic acid platform continues to facilitate the development of novel compounds with tailored properties. The foundational chemistry underpinning its synthesis is a testament to the power and predictability of modern organometallic methods.

References

The Enhanced Lewis Acidity of Fluorinated Phenylboronic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Position of Boronic Acids in Chemistry

Phenylboronic acids, and their derivatives, represent a cornerstone of modern organic chemistry and chemical biology. Their utility stems from the unique electronic nature of the boron atom—a vacant p-orbital bestows significant Lewis acidic character, allowing for reversible covalent interactions with Lewis bases. This property is fundamental to their widespread application, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, but also in areas as diverse as carbohydrate sensing, drug delivery, and catalysis[1][2]. The acidic nature of most boronic acids is that of a Lewis acid rather than a Brønsted acid[3]. The Lewis acidity of a boronic acid is a critical parameter that governs its reactivity and binding affinity. For many applications, particularly those in biological systems operating at physiological pH, enhancing this acidity is a primary objective[4]. This guide provides an in-depth exploration of a powerful strategy to achieve this: the strategic fluorination of the phenyl ring.

The Inductive Effect of Fluorination on Lewis Acidity

The introduction of fluorine atoms onto the phenyl ring of a phenylboronic acid has a profound impact on its electronic properties and, consequently, its Lewis acidity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, in turn, from the boron atom. This increased partial positive charge on the boron center enhances its electrophilicity, making it a stronger Lewis acid.

The position and number of fluorine substituents on the phenyl ring allow for the fine-tuning of this effect. The acidity of boronic compounds is a crucial parameter, and its enhancement is beneficial for numerous applications[5]. The introduction of fluorine substituents generally increases the acidity of phenylboronic acids[5]. However, the magnitude of this effect is dependent on the substitution pattern. For instance, the pKa of unsubstituted phenylboronic acid is 8.86[3]. Fluorination can significantly lower this value, with the range for various fluorinated phenylboronic acids being 6.17–8.77[3]. The lowest pKa in this range is observed for 2,3,4,6-tetrafluorophenylboronic acid, highlighting the cumulative effect of multiple fluorine substituents[3].

The influence of the substituent's position is also critical. A fluorine atom in the meta position leads to a more significant increase in acidity compared to one in the para position. This is because the resonance effect (+R effect) of the fluorine lone pairs, which is electron-donating and counteracts the inductive effect, is more pronounced at the para position[5]. In the meta position, the inductive effect dominates, leading to a greater enhancement of Lewis acidity[5]. Ortho-substitution can be more complex, with steric effects potentially playing a role in addition to electronic effects[6].

Quantifying Lewis Acidity: Experimental and Computational Approaches

A quantitative understanding of Lewis acidity is essential for the rational design of fluorinated phenylboronic acids for specific applications. Several methods, both experimental and computational, are employed for this purpose.

pKa as a Descriptor of Lewis Acidity

While boronic acids are primarily Lewis acids, their interaction with water results in the formation of a tetrahedral boronate species, B(OH)4-, and the equilibrium of this reaction can be described by an acidity constant (pKa). A lower pKa value indicates a greater propensity to form the boronate anion, which correlates with higher Lewis acidity[3]. Therefore, pKa determination is a common and convenient method for comparing the relative Lewis acidities of a series of boronic acids.

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

CompoundpKa ValueReference
Phenylboronic acid8.86[3]
4-Fluorophenylboronic acid8.77[3]
3-Fluorophenylboronic acid8.35[7]
2-Fluorophenylboronic acid8.70[7]
3,5-Bis(trifluoromethyl)phenylboronic acid7.2[4]
2,3,4,6-Tetrafluorophenylboronic acid6.17[3]

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).

The Gutmann-Beckett Method: A Direct Measure of Lewis Acidity

A more direct and widely accepted method for quantifying the Lewis acidity of aprotic species is the Gutmann-Beckett method[8][9]. This technique utilizes triethylphosphine oxide (Et3PO) as a probe molecule. The 31P NMR chemical shift of Et3PO is sensitive to its coordination environment. When Et3PO interacts with a Lewis acid, the phosphorus nucleus becomes deshielded, resulting in a downfield shift of its 31P NMR signal. The magnitude of this shift, denoted as the Acceptor Number (AN), is a quantitative measure of the Lewis acidity of the interacting species[8].

The AN is calculated using the following formula: AN = 2.21 × (δ_sample - 41.0) where δ_sample is the 31P NMR chemical shift of the Et3PO-Lewis acid complex and 41.0 ppm is the chemical shift of Et3PO in the weakly Lewis acidic solvent hexane[8].

This method has been successfully applied to a variety of boron compounds, including fluoroarylboranes and borenium cations, providing a reliable scale for comparing their Lewis acidities[8][10].

Computational Approaches: Fluoride Ion Affinity (FIA)

In addition to experimental methods, computational chemistry offers powerful tools for predicting and understanding Lewis acidity. One such method is the calculation of Fluoride Ion Affinity (FIA). FIA is defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid. This method has been shown to be a reliable predictor of Lewis acidity for a range of organoboron compounds[11][12]. Other computational descriptors such as ammonia affinity (AA), LUMO energies, and the global electrophilicity index (GEI) have also been explored to evaluate the Lewis acidity of organoboronic acid derivatives[11][13].

Applications of Fluorinated Phenylboronic Acids

The enhanced Lewis acidity of fluorinated phenylboronic acids translates into improved performance in a variety of applications.

Catalysis

Boronic acids are increasingly being recognized as versatile catalysts in organic synthesis[14][15]. They can activate carboxylic acids, alcohols, and diols towards nucleophilic attack[14]. The catalytic activity of boronic acids is directly related to their Lewis acidity. By increasing the Lewis acidity through fluorination, it is possible to develop more efficient catalysts that can operate under milder conditions and with lower catalyst loadings. For example, fluorinated arylboronic acids have been shown to be effective catalysts for amidation and esterification reactions[15][16]. The proposed mechanism often involves the formation of a highly activated acyloxyboron intermediate[17].

Boronic_Acid_Catalysis RCOOH Carboxylic Acid Intermediate Acyloxyboron Intermediate (Activated) RCOOH->Intermediate + ArB(OH)₂ ArBOH2 Fluorinated Phenylboronic Acid (Catalyst) ArBOH2->Intermediate Product Product (e.g., Amide) Intermediate->Product + Nu-H NuH Nucleophile (e.g., Amine) Product->ArBOH2 - H₂O Water H₂O

References

Methodological & Application

Suzuki-Miyaura coupling with (4-Ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling with (4-Ethoxy-2-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to utilizing this compound in Suzuki-Miyaura cross-coupling reactions. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the protocol, offering insights into parameter selection and troubleshooting to empower researchers in synthesizing complex biaryl structures, which are pivotal in modern drug discovery.[1][2] The inclusion of an ethoxy-fluorophenyl moiety can be a valuable strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[3][4]

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between sp²-hybridized centers.[1][5] The reaction's success stems from its mild conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[6][7] The catalytic cycle, driven by a palladium catalyst, is a finely orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

The Catalytic Cycle

The generally accepted mechanism begins with a catalytically active Pd(0) species.[8][10]

  • Oxidative Addition: The cycle initiates with the insertion of the Pd(0) catalyst into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate.[5][11] This step is often rate-limiting, with reactivity trends favoring more easily broken bonds (I > Br > Cl).[12]

  • Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center.[5] For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻).[13][14][15] This "ate" complex then transfers its aryl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][10]

Suzuki_Miyaura_Cycle Fig. 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition tm_complex Ar¹-Pd(II)L₂-Ar² oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar¹-Ar² tm_complex->product boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate boronate->oa_complex base Base (e.g., OH⁻) aryl_halide Ar¹-X aryl_halide->pd0 Experimental_Workflow Fig. 2: General Experimental Workflow setup 1. Reaction Setup (Reagents, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent 3. Solvent Addition (Degassed Solvents) inert->solvent react 4. Heating & Stirring (80-100 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Quench & Aqueous Workup monitor->workup Complete extract 7. Extraction (e.g., Ethyl Acetate) workup->extract dry 8. Dry & Concentrate extract->dry purify 9. Purification (Column Chromatography) dry->purify analyze 10. Characterization (NMR, MS) purify->analyze

References

Mastering the Suzuki-Miyaura Coupling of (4-Ethoxy-2-fluorophenyl)boronic acid: A Guide to Catalyst Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides an in-depth guide for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-Ethoxy-2-fluorophenyl)boronic acid. The formation of biaryl and heteroaryl structures is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials.[1][2] The unique electronic and steric properties of this compound—namely the ortho-fluoro substituent and the para-ethoxy group—present specific challenges that necessitate a carefully considered approach to catalyst and reaction design.

This guide moves beyond simple procedural lists to explain the fundamental principles and rationale behind methodological choices, empowering researchers to not only replicate results but also to intelligently troubleshoot and adapt protocols for their specific synthetic targets.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful C-C bond-forming process that couples an organoboron species with an organohalide (or triflate).[2][3] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is critical for optimizing reaction conditions. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻).[4][5]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are expelled from the palladium center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[3][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_complex Ar¹-Pd(II)L₂-Ar² pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetalation_complex->product aryl_halide Ar¹-X aryl_halide->pd_complex boronic_acid Ar²B(OH)₂ boronate [Ar²B(OH)₃]⁻ (Activated) boronic_acid->boronate + Base base Base (e.g., K₃PO₄) boronate->transmetalation_complex caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Expertise in Action: Catalyst and Ligand Selection for a Challenging Substrate

The success of coupling this compound hinges almost entirely on the choice of the palladium catalyst and, more importantly, its associated ligand. The ortho-fluoro group introduces significant steric hindrance, which can impede both the transmetalation and reductive elimination steps.[7][8]

Why Modern Precatalysts are Superior

While older methods relied on generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd(PPh₃)₄, modern practice favors well-defined, air- and moisture-stable Pd(II) precatalysts.[9] These systems, such as the Buchwald palladacycles (e.g., XPhos Pd G3) or PEPPSI-type catalysts, offer superior reproducibility, are effective at lower catalyst loadings (0.5–2 mol%), and generate the active Pd(0) species in a controlled manner.[9][10]

The Critical Role of Bulky, Electron-Rich Ligands

For sterically demanding substrates, the ligand's properties are paramount. Bulky, electron-rich monophosphine ligands are the gold standard for this type of transformation.[7][11]

  • Steric Bulk: Large, cone-angle ligands (e.g., XPhos, SPhos, RuPhos) accelerate the crucial reductive elimination step, which is often slowed by steric clash in the transition state.[7]

  • Electron-Donating Ability: Electron-rich phosphines enhance the rate of oxidative addition and stabilize the catalytically active monoligated Pd(0) species, preventing catalyst decomposition.[3]

The table below summarizes recommended catalyst systems for coupling hindered boronic acids.

Catalyst/Ligand SystemKey Features & RationaleTypical Application Notes
XPhos Pd G3 / G4 Workhorse Ligand: Excellent general performance for sterically hindered biaryls. The large steric profile facilitates reductive elimination.A reliable first choice for screening. Effective for coupling with a wide range of aryl chlorides and bromides.
SPhos Pd G3 / G4 Increased Activity: Often provides higher turnover numbers and rates than XPhos for particularly challenging substrates.Use when XPhos-based systems give sluggish or incomplete conversion.
RuPhos Pd G3 / G4 Superior for Hindrance: The dicyclohexylphosphino group on one biaryl ring provides a different steric profile that is exceptionally effective for highly hindered substrates.The catalyst of choice when coupling to ortho-substituted aryl halides, creating tetra-ortho-substituted biaryls.
PEPPSI-IPr NHC-Based Catalyst: N-Heterocyclic Carbene (NHC) ligands are strong electron donors and can be very effective, particularly with aryl chlorides.An excellent alternative to phosphine ligands, known for high stability and activity.[9]

Experimental Protocol: A Validated Starting Point

This protocol provides a robust, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide using a Buchwald G3 precatalyst.

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add solids to oven-dried vial - Seal with septum cap start->setup inert 2. Inert Atmosphere - Evacuate and backfill with  Argon or Nitrogen (3x) setup->inert solvents 3. Add Solvents - Add degassed solvent(s)  via syringe inert->solvents heating 4. Reaction - Place in preheated block - Stir vigorously at desired temp. solvents->heating monitoring 5. Monitor Progress - TLC, LC-MS, or GC-MS heating->monitoring workup 6. Workup - Cool to RT - Dilute & wash with H₂O/brine monitoring->workup Upon Completion purify 7. Purification - Dry organic layer - Concentrate & purify via  column chromatography workup->purify end End: Characterize Product purify->end caption Fig. 2: General Experimental Workflow.

Caption: Fig. 2: General Experimental Workflow.

Materials & Reagents
  • Aryl Halide (e.g., Aryl Bromide): 1.0 mmol, 1.0 equiv.

  • This compound: 1.2-1.5 mmol, 1.2-1.5 equiv.

  • Palladium Precatalyst (e.g., XPhos Pd G3): 0.01-0.02 mmol, 1-2 mol%.

  • Base (Potassium Phosphate, K₃PO₄), finely powdered: 2.0-3.0 mmol, 2-3 equiv.

  • Solvent System (e.g., Dioxane/Water, 10:1): 0.1–0.5 M concentration relative to the limiting reagent.

  • Anhydrous Sodium or Magnesium Sulfate

  • Silica Gel for chromatography

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Procedure
  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Degas the solvent(s) by sparging with argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Assembly: To a 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), potassium phosphate (2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[7]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is completely inert.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 10:1 Dioxane/H₂O) via syringe.

  • Heating and Monitoring: Place the sealed vial into a preheated heating block or oil bath set to 80–110 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[7][9]

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. The following table outlines common problems and evidence-based solutions.

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst.2. Insufficiently strong or poorly soluble base.3. Reaction temperature too low for the hindered substrate.1. Use a fresh batch of a modern, air-stable precatalyst.2. Switch to a stronger, more soluble base like K₃PO₄. Ensure it is finely powdered.[12]3. Increase temperature to 100-110 °C. Consider switching to a higher-boiling solvent like t-Amyl alcohol.
Significant Protodeboronation 1. Presence of water and a strong base leading to the replacement of -B(OH)₂ with -H.[13]2. Boronic acid instability.[14]1. Switch to anhydrous conditions with a milder base like potassium fluoride (KF).[5]2. Use a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are more stable to protodeboronation.[15][16]
Homocoupling Side Products 1. Presence of oxygen in the reaction vessel.2. Catalyst decomposition leading to palladium black.1. Ensure meticulous degassing of solvents and proper inert atmosphere technique.2. Use a more robust ligand (e.g., SPhos) that better stabilizes the Pd(0) state.
Sluggish Reaction with Aryl Chlorides Aryl chlorides are less reactive due to the strong C-Cl bond, making oxidative addition difficult.[3]1. Use a catalyst system known for high activity with chlorides (e.g., SPhos Pd G4 or PEPPSI-IPr).2. Higher catalyst loadings (2-3 mol%) and higher temperatures may be required.

References

Use of (4-Ethoxy-2-fluorophenyl)boronic acid in biaryl synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Use of (4-Ethoxy-2-fluorophenyl)boronic Acid in Palladium-Catalyzed Biaryl Synthesis

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of this compound in the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and discuss key considerations for optimizing reaction outcomes. The unique electronic properties conferred by the fluoro and ethoxy substituents make this reagent a valuable building block in the development of pharmaceuticals and advanced materials.[1][2][3][4]

Introduction: The Significance of Substituted Biaryls

Biaryl motifs are privileged structures in modern chemistry, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials like liquid crystals.[2][3][4] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for their construction, celebrated for its mild conditions and broad functional group tolerance.[5][6][7]

This compound is a particularly strategic reagent. The presence of a fluorine atom can significantly modulate the physicochemical properties of the final molecule, enhancing metabolic stability, lipophilicity, and binding affinity.[8] Simultaneously, the ethoxy group provides an additional point for electronic tuning and potential hydrogen bonding interactions. This combination makes the resulting biaryl structures highly valuable for constructing complex intermediates in drug discovery programs.[9] This guide explains the fundamental principles and provides a practical framework for successfully employing this reagent.

Physicochemical Properties of the Reagent

A clear understanding of the starting material's properties is fundamental to its effective use.

PropertyValueSource(s)
Chemical Name This compound[10]
Synonyms 2-Fluoro-4-ethoxyphenylboronic acid[10]
CAS Number 279261-82-4[10]
Molecular Formula C₈H₁₀BFO₃[10][11]
Molecular Weight 183.97 g/mol [10][11]
Appearance Solid (typically white to off-white powder)[10]
Purity Typically ≥97%[10]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][12] The cycle is generally understood to proceed through three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[5][13] This is often the rate-limiting step of the cycle.

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[7][14] This boronate then reacts with the Pd(II) complex to exchange its halide ligand for the (4-ethoxy-2-fluorophenyl) group, forming a new diorganopalladium(II) intermediate.[5][7]

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][13]

Suzuki_Mechanism cluster_Ar2 Ar² = (4-Ethoxy-2-fluorophenyl) pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->di_pd_complex boronate_waste X-B(OH)₂ + Base transmetalation->boronate_waste Byproduct reductive_elimination Reductive Elimination di_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Biaryl Product) reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²B(OH)₂ + Base boronic_acid->transmetalation Workflow start 1. Add Solids to Flask (Ar-Br, Boronic Acid, Catalyst, Base) inert 2. Evacuate & Backfill with Inert Gas (x3) start->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 100 °C, 2-24h) solvent->react monitor Monitor by TLC/LC-MS react->monitor workup 5. Cool, Quench with H₂O, & Extract with EtOAc react->workup purify 6. Dry, Concentrate, & Purify (Column Chromatography) workup->purify product Pure Biaryl Product purify->product

References

Application Notes & Protocols for (4-Ethoxy-2-fluorophenyl)boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Ethoxy-2-fluorophenyl)boronic acid has emerged as a privileged building block in contemporary medicinal chemistry, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. The strategic incorporation of both a fluorine atom and an ethoxy group onto the phenylboronic acid scaffold offers a unique combination of modulated electronic properties, metabolic stability, and opportunities for specific, high-affinity interactions with biological targets. This technical guide provides an in-depth analysis of the application of this compound, focusing on its pivotal role in the synthesis of the FDA-approved MEK inhibitor, Trametinib (Mekinist®). Detailed protocols for the synthesis of key intermediates and representative cross-coupling reactions are provided to enable researchers to leverage this versatile reagent in their drug discovery programs.

Introduction: The Strategic Advantage of Substituted Phenylboronic Acids

Boronic acids are indispensable tools in drug discovery, primarily for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the efficient formation of carbon-carbon bonds.[1] The functionalization of the phenyl ring on a boronic acid allows medicinal chemists to fine-tune the physicochemical and pharmacological properties of a lead compound. The subject of this guide, this compound, is a premier example of a strategically designed reagent.

  • The Role of the 2-Fluoro Substituent: Fluorine is the most electronegative element, and its introduction into a drug molecule can have profound effects.[2] An ortho-fluoro group, as seen in this reagent, can lower the pKa of an adjacent amine, influencing its ionization state at physiological pH. This can impact cell permeability and target engagement. Furthermore, the C-F bond can form favorable orthogonal dipole-dipole or hydrogen bond interactions within a protein binding pocket, enhancing ligand affinity.[3] The fluorine atom can also block sites of metabolic oxidation, improving the pharmacokinetic profile of a drug.[4]

  • The Role of the 4-Ethoxy Substituent: The para-ethoxy group is a moderately lipophilic hydrogen bond acceptor. It can serve to occupy hydrophobic pockets within a target protein, contributing to binding affinity. Its presence can also favorably modulate solubility and metabolic stability, key attributes in developing orally bioavailable drugs.

The combination of these two substituents creates a unique electronic and steric profile, making this compound a valuable synthon for accessing novel chemical space in the pursuit of potent and selective therapeutic agents.

Case Study: Synthesis of the MEK Inhibitor Trametinib (Mekinist®)

A prominent application of the (4-Ethoxy-2-fluorophenyl) moiety is found in the structure of Trametinib, an orally bioavailable and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[2]

Mechanism of Action and Clinical Significance

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] In many cancers, particularly melanomas with BRAF V600E or V600K mutations, this pathway is constitutively active, driving uncontrolled tumor growth.[3] Trametinib is an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1/2, preventing their phosphorylation and activation, thereby inhibiting downstream signaling.[5][6] It is FDA-approved, often in combination with the BRAF inhibitor dabrafenib, for the treatment of BRAF-mutant metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer.[4][7]

MEK_Pathway_Inhibition Ras Active Ras (GTP-bound) BRAF BRAF (V600E/K Mutant) Ras->BRAF MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Trametinib Trametinib Trametinib->MEK Allosteric Inhibition

Figure 1. Inhibition of the MAPK/ERK Pathway by Trametinib.
Synthetic Strategy and the Role of the Boronic Acid

The synthesis of Trametinib involves the coupling of two key fragments: a substituted aniline portion and a complex heterocyclic core. The (4-Ethoxy-2-fluorophenyl) moiety is incorporated into the aniline fragment. While multiple synthetic routes exist, a convergent approach often involves the preparation of a key intermediate, such as 2-fluoro-4-iodoaniline, which is then elaborated. This compound serves as a critical starting material or intermediate for the synthesis of this aniline fragment, typically through a palladium- or copper-catalyzed amination reaction.

Synthetic_Workflow BoronicAcid This compound Aniline Key Intermediate: 2-Fluoro-4-ethoxyaniline BoronicAcid->Aniline Buchwald-Hartwig or Chan-Lam Amination AmineSource Amine Source (e.g., NH3, Benzophenone Imine) AmineSource->Aniline Trametinib Trametinib Aniline->Trametinib Multi-step Elaboration & Coupling Heterocycle Heterocyclic Core (e.g., Iodinated Pyridopyrimidine) Heterocycle->Trametinib

Figure 2. Conceptual Synthetic Workflow for Trametinib.

Application Protocols

The following protocols provide detailed, self-validating methodologies for key transformations involving this compound and related structures.

Protocol 1: Synthesis of a Key Precursor via Buchwald-Hartwig Amination

This protocol describes a representative copper-catalyzed amination of this compound to generate the corresponding aniline, a crucial intermediate for further elaboration into Trametinib-like structures. This method is adapted from established procedures for aryl boronic acid amination.

Objective: To synthesize 2-Fluoro-4-ethoxyaniline from this compound.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 eq)

  • Copper(I) oxide (Cu₂O) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), hydroxylamine hydrochloride (2.0 eq), copper(I) oxide (0.1 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous toluene to achieve a concentration of approximately 0.2 M with respect to the boronic acid.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent, to afford the pure 2-Fluoro-4-ethoxyaniline.

  • Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 60-80%.

Protocol 2: General Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general and robust method for the Suzuki-Miyaura cross-coupling of an aryl boronic acid with a heteroaryl halide, a cornerstone reaction in the synthesis of kinase inhibitors. This method leverages the efficiency of microwave heating to dramatically reduce reaction times.[8]

Objective: To couple an aryl boronic acid with a heteroaryl halide.

Materials:

  • Aryl boronic acid (e.g., this compound) (1.2 eq)

  • Heteroaryl halide (e.g., 2-chloro-4-iodopyrimidine) (1.0 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Step-by-Step Procedure:

  • Vial Preparation: To a microwave synthesis vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (e.g., 3 mol%), and the base (2.5 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water) to achieve a concentration of 0.1-0.3 M with respect to the heteroaryl halide.

  • Sealing and Irradiation: Securely seal the vial with a cap. Place the vial inside the microwave reactor cavity.

  • Microwave Program: Irradiate the mixture with stirring at a constant temperature (e.g., 120-150 °C) for 10-30 minutes. The reaction progress should be monitored by LC-MS if possible.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash chromatography or preparative HPLC. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.[9]

Data Summary: Pharmacological Profile of Trametinib

The successful application of the (4-Ethoxy-2-fluorophenyl) moiety is validated by the potent pharmacological profile of Trametinib.

ParameterValueReference
Target MEK1 / MEK2[6]
IC₅₀ (MEK1) 0.92 nM (cell-free)[2]
IC₅₀ (MEK2) 1.8 nM (cell-free)[2]
Mechanism of Action Allosteric, ATP-noncompetitive inhibitor[5]
Oral Bioavailability ~72%[2][6]
Time to Peak Plasma (Tₘₐₓ) 1.5 hours[6]
Plasma Protein Binding 97.4%[6]
Elimination Half-life 3.9 - 4.8 days[2][6]
Primary Excretion Route Feces (>80%)[6]

Conclusion

This compound is a highly valuable and versatile reagent for medicinal chemists. Its unique substitution pattern provides a powerful handle to modulate key drug properties, including target affinity, selectivity, and pharmacokinetics. As demonstrated in the case of the MEK inhibitor Trametinib, the incorporation of the 4-ethoxy-2-fluorophenyl moiety is a clinically validated strategy for the design of potent and effective targeted cancer therapies. The protocols provided herein offer robust and efficient methods for utilizing this building block, enabling the rapid synthesis and exploration of novel chemical entities in drug discovery programs.

References

Application Notes: (4-Ethoxy-2-fluorophenyl)boronic Acid as a Strategic Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination and Ethoxylation in Drug Design

In the landscape of modern medicinal chemistry, the precise control over a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. (4-Ethoxy-2-fluorophenyl)boronic acid has emerged as a highly valuable building block, particularly for the synthesis of kinase inhibitors and other complex pharmaceutical agents. Its utility is rooted in the unique combination of an ortho-fluoro substituent and a para-ethoxy group, which synergistically influence reactivity, conformation, and metabolic stability.

The fluorine atom at the ortho position exerts a powerful electron-withdrawing inductive effect, which can modulate the pKa of the boronic acid and influence the electronic properties of the resulting biaryl product. This substitution can also introduce conformational constraints, potentially locking the molecule into a bioactive conformation and enhancing target affinity. Furthermore, strategic fluorination is a well-established method for blocking sites of metabolic oxidation, thereby improving a drug candidate's half-life. The para-ethoxy group, being an electron-donating substituent, can also fine-tune the electronic nature of the aromatic ring and provides a lipophilic handle that can be crucial for oral absorption and cell permeability.

These attributes make this compound a choice reagent for introducing the 4-ethoxy-2-fluorophenyl motif into drug scaffolds via robust C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block.

Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₀BFO₃N/A
Molecular Weight 183.97 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 141 °C (lit.)[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this compound in pharmaceutical synthesis. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), enabling the construction of complex biaryl systems that are prevalent in many approved drugs.[2][3]

Reaction Mechanism and the Role of Substituents

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., a heteroaryl chloride or bromide). The reactivity order is generally I > Br > OTf >> Cl.[2]

  • Transmetalation : This is the key step where the aryl group is transferred from the boron atom to the palladium center. A base is crucial for this step, as it activates the boronic acid by forming a more nucleophilic boronate 'ate' complex.[5] The ortho-fluoro substituent on this compound can influence the rate of this step. While its electron-withdrawing nature can increase the acidity of the boronic acid, potentially facilitating boronate formation, it can also create steric hindrance.[6]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boronate Boronic Acid Activation Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar'-X Ar-Pd(II)-X(L2) Ar'-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [ArB(OH)3]- Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Biaryl Product) Reductive_Elimination->Product Boronic_Acid ArB(OH)2 This compound Boronate [ArB(OH)3]- (Ate Complex) Boronic_Acid->Boronate + OH- Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetalation Ar-X_input Aryl/Heteroaryl Halide (Ar'-X) Ar-X_input->Oxidative_Addition

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Key Kinase Inhibitor Intermediate

This protocol provides a representative method for the Suzuki-Miyaura coupling of this compound with a heteroaryl bromide, analogous to procedures used in the synthesis of c-Met/ALK inhibitors like Crizotinib.[5][8] The reaction partner is a generic brominated pyridine core, representing a common scaffold in kinase inhibitors.

Materials and Reagents
  • This compound (1.2 equiv.)

  • Substituted Heteroaryl Bromide (e.g., 3-bromo-2,6-dimethylpyridine derivative) (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv.)

  • Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos) (0.04 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv.)

  • 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1 v/v)

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, water, brine for workup

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Experimental Workflow

Figure 2. Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl bromide (1.0 equiv.), this compound (1.2 equiv.), and finely ground, anhydrous potassium carbonate (2.5 equiv.).

  • Inert Atmosphere : Seal the flask and condenser assembly. Evacuate the flask under high vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Catalyst and Solvent Addition : Under a positive flow of inert gas, add the palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%). Subsequently, add the degassed solvent (e.g., 1,4-dioxane) via syringe to a concentration of approximately 0.1 M with respect to the limiting reagent (heteroaryl bromide).

  • Reaction Execution : With vigorous stirring, heat the reaction mixture to 80-100 °C. The reaction is typically complete within 2-12 hours.

  • Monitoring : The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Analysis : The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of basic nitrogen atoms in the product, common in kinase inhibitors, can sometimes complicate purification by silica gel chromatography; in such cases, alternative purification techniques like reverse-phase chromatography or crystallization may be necessary.[9]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base.Use a pre-catalyst (e.g., Pd(PPh₃)₄); Ensure all glassware is flame-dried and solvents are anhydrous/degassed; Try a stronger base like Cs₂CO₃ or K₃PO₄.[6]
Homocoupling of Boronic Acid Presence of oxygen; Catalyst decomposition.Thoroughly degas all reagents and solvents; Maintain a strict inert atmosphere; Use a more stable ligand or pre-catalyst.
Protodeboronation Unstable boronic acid; Prolonged reaction time at high temperature.Use the boronic acid promptly after weighing; Consider using the corresponding pinacol ester for increased stability; Optimize for shorter reaction times.
Difficult Purification Product binding to silica gel (if basic).Add a small amount of triethylamine (~1%) to the eluent; Use an alternative stationary phase like alumina; Purify via crystallization or reverse-phase HPLC.

Conclusion

This compound is a strategically designed building block that offers significant advantages in the synthesis of complex pharmaceutical molecules. The interplay between its ortho-fluoro and para-ethoxy substituents provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The robust and versatile Suzuki-Miyaura coupling reaction serves as the primary vehicle for incorporating this valuable motif. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively leverage this compound to accelerate their drug discovery and development programs.

References

Protocol for C-C Bond Formation Using (4-Ethoxy-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (4-Ethoxy-2-fluorophenyl)boronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact was recognized with the 2010 Nobel Prize in Chemistry.[1] Within the vast arsenal of organoboron reagents available for this transformation, this compound has emerged as a strategically important building block for the synthesis of complex biaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

The unique substitution pattern of this reagent offers distinct advantages:

  • The ortho-Fluoro Substituent: The fluorine atom at the C2 position exerts a powerful electron-withdrawing inductive effect. This electronic influence can modulate the reactivity of the boronic acid and often enhances the metabolic stability and binding affinity of the final product in drug discovery applications.[6][7] However, its position can also introduce steric hindrance, making the choice of an appropriate catalyst system critical for efficient coupling.[8]

  • The para-Ethoxy Substituent: In contrast, the ethoxy group at the C4 position is electron-donating through resonance. This electronic push increases the nucleophilicity of the aromatic ring, which can influence the kinetics of the crucial transmetalation step in the catalytic cycle.[9][10]

This application note provides a comprehensive guide to utilizing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, present a detailed and robust experimental protocol, and offer expert insights into optimizing reaction conditions for this specific substrate.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to rational troubleshooting and optimization. The widely accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds in three primary steps, initiated by the activation of the boronic acid.[11][12]

Base Activation: The reaction requires a base to activate the boronic acid, converting it into a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻). This activation is crucial as it facilitates the transfer of the aryl group from boron to the palladium center.[13][14]

The catalytic cycle involves:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide bond of the coupling partner (Ar'-X), forming a Pd(II) complex.

  • Transmetalation: The activated boronate transfers its organic group (Ar) to the Pd(II) center, displacing the halide and forming a new Pd(II)-di-aryl complex. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide Ar'-Pd(II)L₂-X pd0->pd2_halide Ar'-X ox_add Oxidative Addition pd2_diaryl Ar'-Pd(II)L₂-Ar pd2_halide->pd2_diaryl [Ar-B(OH)₃]⁻ transmetal Transmetalation pd2_diaryl->pd0 Ar-Ar' product Ar-Ar' (Product) pd2_diaryl->product red_elim Reductive Elimination boronic Ar-B(OH)₂ + Base boronate [Ar-B(OH)₃]⁻ (Activated Boronate) boronic->boronate halide Ar'-X (Aryl Halide) cycle_label Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.

Objective: To synthesize a 2-fluoro-4-ethoxy-substituted biaryl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst: XPhos Pd G3 (CAS: 1445085-87-9) or Pd₂(dba)₃ (CAS: 51364-51-3) with XPhos ligand (CAS: 564483-18-7)

  • Base: Potassium phosphate tribasic (K₃PO₄) or Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane or Tetrahydrofuran (THF), and degassed water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (manifold)

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2–1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0–3.0 equivalents).

    • Expert Insight: An excess of the boronic acid is commonly used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions, which can be a concern for electron-rich boronic acids.[15][16]

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.

    • Expert Insight: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed organic solvent (e.g., dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 organic solvent to water.

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) or the combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2–3 mol%).

    • Expert Insight: Modern palladium precatalysts like XPhos Pd G3 are often preferred because they are air-stable solids that rapidly generate the active Pd(0) species in solution, leading to faster and more reliable reactions, especially with challenging substrates.[17][18] The bulky, electron-rich XPhos ligand is highly effective for coupling sterically hindered partners.[19]

  • Reaction:

    • Immerse the flask in a preheated oil bath and heat the reaction mixture to 80–100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the limiting reagent (aryl halide) is consumed (typically 2–16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure biaryl product.

Data Presentation: Representative Reaction Conditions

The following table summarizes recommended starting conditions for coupling this compound with various aryl bromides. Optimization may be required for specific substrates.

Aryl Bromide (Ar-Br) PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Approx. Yield (%)
4-Bromoanisole (Electron-Rich)Pd₂(dba)₃ (1.5)SPhos (3.5)K₃PO₄ (2.0)Toluene/H₂O (5:1)10012-1885-95%
Bromobenzene (Electron-Neutral)XPhos Pd G3 (2.0)-K₃PO₄ (2.0)Dioxane/H₂O (4:1)1004-8>90%
4-Bromobenzonitrile (Electron-Poor)Pd(PPh₃)₄ (3.0)-K₂CO₃ (2.0)THF/H₂O (4:1)802-6>95%
2-Bromopyridine (Heteroaryl)XPhos Pd G3 (2.0)-K₃PO₄ (3.0)Dioxane/H₂O (5:1)11012-1675-85%
Yields are representative and highly dependent on the specific substrate and reaction scale. Conditions are adapted from general protocols for fluorinated and heteroaryl substrates.[19][20][21]

Concluding Remarks

This compound is a versatile and valuable reagent for constructing complex molecular architectures. Successful C-C bond formation via the Suzuki-Miyaura reaction is readily achievable with this substrate by employing modern, robust catalyst systems and carefully controlled reaction conditions. The protocol and insights provided herein offer a solid foundation for researchers aiming to incorporate this unique building block into their synthetic programs, facilitating advancements in drug discovery and materials science.

References

Application Notes and Protocols: (4-Ethoxy-2-fluorophenyl)boronic Acid in the Synthesis of High-Performance OLED Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Boronic Acids in OLED Technology

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular engineering of its constituent materials. The performance metrics of an OLED device—efficiency, color purity, and operational lifetime—are dictated by the photophysical and morphological properties of the organic semiconductors used in its emissive and charge-transport layers.[1] Carbazole-based derivatives have emerged as a cornerstone in the development of high-performance host materials, particularly for blue phosphorescent OLEDs (PhOLEDs), due to their high triplet energy, excellent thermal stability, and robust charge-transporting capabilities.[2][3]

The synthesis of these advanced carbazole hosts often relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[4] Boronic acids are critical coupling partners in these reactions, serving as building blocks that can be precisely tailored to tune the electronic and steric properties of the final molecule.[3]

This guide focuses on (4-Ethoxy-2-fluorophenyl)boronic acid , a strategically substituted building block for the synthesis of advanced OLED intermediates. The presence of both an electron-donating ethoxy group at the para-position and an electron-withdrawing fluorine atom at the ortho-position provides a unique combination of electronic and steric effects. These substituents are not arbitrary; they are deliberately chosen to influence the Suzuki coupling reaction and to impart desirable characteristics to the final OLED host material, such as optimized HOMO/LUMO energy levels for efficient charge injection and transport, and improved morphological stability in the solid state.

This document provides a detailed technical guide for researchers, chemists, and material scientists on the application of this compound in the synthesis of a representative high-performance OLED intermediate: 3,6-bis(4-ethoxy-2-fluorophenyl)-9H-carbazole . We will delve into the mechanistic rationale behind the synthetic protocol, provide a step-by-step experimental procedure, and discuss the critical aspects of purification and characterization.

Causality and Mechanistic Considerations: The Role of Fluoro and Ethoxy Substituents

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the electronic and steric nature of the coupling partners. The specific substitution pattern of this compound has profound implications for the reaction mechanism and conditions.

The Suzuki-Miyaura Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to rationalizing the choice of reagents and conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X (Palladacycle) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product BoronicAcid Ar'-B(OH)₂ + Base Borate [Ar'-B(OH)₃]⁻ (Activated Borate) BoronicAcid->Borate Borate->Transmetal Halide Ar-X (Aryl Halide) Halide->OxAdd

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram shows the key steps: oxidative addition, transmetalation, and reductive elimination.

Influence of Substituents:

  • Ortho-Fluoro Group (Electron-Withdrawing & Coordinating):

    • Electronic Effect: The electronegative fluorine atom makes the boronic acid a weaker nucleophile, which can slow the rate-determining transmetalation step.[5]

    • Steric Hindrance: The presence of a substituent in the ortho position can sterically hinder the approach of the boronic acid to the palladium center, potentially requiring more forcing conditions or specialized bulky phosphine ligands to facilitate the reaction.[6]

    • Potential for Chelation: In some cases, an ortho-substituent with a lone pair of electrons, like fluorine, can coordinate to the palladium center in the transition state. This chelation effect can influence the regioselectivity and rate of the reaction, sometimes in a favorable manner.[6][7]

  • Para-Ethoxy Group (Electron-Donating):

    • Electronic Effect: The electron-donating ethoxy group increases the electron density on the phenyl ring, making the aryl group more nucleophilic. This electronic push counteracts the effect of the ortho-fluoro group, enhancing the rate of transmetalation. This synergistic electronic balance is a key feature of this reagent.

    • Impact on Product Properties: The ethoxy group also influences the solubility and solid-state packing of the final OLED intermediate, which can be beneficial for device fabrication and performance.

The interplay of these opposing electronic effects, combined with the steric influence of the ortho-fluoro group, necessitates careful optimization of the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system.

Experimental Protocol: Synthesis of 3,6-bis(4-ethoxy-2-fluorophenyl)-9H-carbazole

This protocol is a robust, self-validating procedure for the synthesis of a high-performance carbazole-based OLED host material.

Reaction Scheme:

reaction_scheme carbazole plus1 + boronic_acid arrow Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O Reflux product 3,6-bis(4-ethoxy-2-fluorophenyl)-9H-carbazole

Figure 2: Synthesis of 3,6-bis(4-ethoxy-2-fluorophenyl)-9H-carbazole. A double Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Eq.
3,6-Dibromo-9H-carbazole6825-20-3325.021.01.0
This compound480438-58-2183.972.52.5
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.214.04.0
Toluene, Anhydrous108-88-3-20 mL-
Ethanol (95%)64-17-5-5 mL-
Deionized Water7732-18-5-5 mL-
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere is Crucial):

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 3,6-Dibromo-9H-carbazole (1.0 mmol, 325 mg), this compound (2.5 mmol, 460 mg), and Potassium Carbonate (4.0 mmol, 553 mg).

    • Fit the flask with a reflux condenser and gas inlet/outlet.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive.[8]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add anhydrous Toluene (20 mL), Ethanol (5 mL), and deionized water (5 mL) via syringe. The solvent mixture is designed to dissolve both the organic reactants and the inorganic base.

    • Degas the resulting suspension by bubbling the inert gas through the solvent for 20-30 minutes. This further removes any dissolved oxygen.

    • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg) to the flask. The mixture will typically turn a yellowish or brownish color.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

    • Maintain the reaction at reflux for 24 hours under a continuous inert atmosphere.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 4:1). The disappearance of the 3,6-dibromo-9H-carbazole spot indicates reaction completion.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (50 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 25 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Critical for OLED-grade Material):

    • The purity of the intermediate is paramount for achieving high-performance OLED devices, as impurities can act as charge traps or luminescence quenchers.[9]

    • Purify the crude solid by column chromatography on silica gel.

    • A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

    • Collect the fractions containing the desired product (monitored by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., Toluene/Hexane) or by temperature-gradient sublimation to achieve the high purity (>99.5%) required for OLED device fabrication.

Characterization

The identity and purity of the synthesized 3,6-bis(4-ethoxy-2-fluorophenyl)-9H-carbazole should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity. The spectra should show the expected signals for the carbazole and substituted phenyl rings, and the integration should correspond to the correct number of protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high precision.

Safety and Handling Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.

  • Organic solvents are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

  • Consult the Safety Data Sheets (SDS) for all reagents before commencing work.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of advanced intermediates for organic electronics. The specific substitution pattern allows for a nuanced tuning of the electronic properties of carbazole-based host materials, which is essential for the development of next-generation, high-efficiency, and stable blue PhOLEDs. The detailed protocol provided herein offers a reliable pathway for the synthesis of 3,6-bis(4-ethoxy-2-fluorophenyl)-9H-carbazole, a promising candidate for such applications. By understanding the underlying mechanistic principles and adhering to rigorous purification procedures, researchers can effectively leverage this key intermediate to drive innovation in the field of OLED materials.

References

Application Notes and Protocols: Mastering Cross-Coupling Reactions with (4-Ethoxy-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Ethoxy-2-fluorophenyl Moiety

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and alkoxy groups into aromatic scaffolds is a widely employed tactic to modulate physicochemical and pharmacological properties. The (4-Ethoxy-2-fluorophenyl)boronic acid is a key building block in this endeavor, offering a synthetically accessible route to introduce the 4-ethoxy-2-fluorophenyl moiety. This particular substitution pattern is of significant interest due to the combined electronic effects of the electron-donating ethoxy group and the electron-withdrawing, sterically compact fluorine atom. These substituents can influence molecular conformation, metabolic stability, and binding interactions, making this boronic acid a valuable reagent for medicinal chemists and materials scientists alike.

This guide provides an in-depth exploration of the reaction conditions for the successful cross-coupling of this compound, with a primary focus on the versatile Suzuki-Miyaura reaction. We will delve into the critical parameters that govern reaction outcomes, offering field-proven insights and detailed protocols to empower researchers to confidently employ this reagent in their synthetic campaigns.

Understanding the Reactant: The Role of Ethereal and Fluoro Substituents

The reactivity of this compound in cross-coupling reactions is intrinsically linked to the electronic and steric nature of its substituents.

  • The ortho-Fluoro Substituent: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which can influence the transmetalation step of the catalytic cycle. While aryl fluorides are generally less reactive in cross-coupling reactions due to the strong C-F bond, the fluorine in the boronic acid partner plays a different role.[1] Its presence can impact the electronic nature of the boronic acid and potentially influence the rate and efficiency of the transmetalation process.[2][3]

  • The para-Ethoxy Substituent: In contrast, the ethoxy group at the para position is an electron-donating group through resonance. This electronic contribution can enhance the nucleophilicity of the arylboronic acid, potentially facilitating the transmetalation step. The interplay between the electron-donating ethoxy group and the electron-withdrawing fluoro group creates a unique electronic environment that must be considered when selecting reaction conditions.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like our boronic acid) and an organic halide or triflate, catalyzed by a palladium complex.[4] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdLX Ar-Pd(II)L2-X Pd0->ArPdLX Oxidative Addition ArPdLAr_prime Ar-Pd(II)L2-Ar' ArPdLX->ArPdLAr_prime Transmetalation ArPdLAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdLAr_prime->ArAr_prime ArX Ar-X ArX->ArPdLX Ar_prime_BOH2 Ar'-B(OH)2 Ar_prime_BOH2->ArPdLX Base Base Base->ArPdLX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Multi-Parameter Approach

Achieving high yields and purity in the Suzuki-Miyaura coupling of this compound requires careful optimization of several key parameters.

1. Choice of Palladium Catalyst and Ligand:

The selection of the palladium source and the accompanying ligand is paramount for a successful reaction. While numerous catalyst systems exist, a few have proven to be particularly effective for challenging substrates.

Catalyst SystemLigandKey AdvantagesConsiderations
Pd(PPh₃)₄ TriphenylphosphineCommercially available, well-understood reactivity.Can be less effective for sterically hindered or electron-rich partners.
Pd(OAc)₂ / SPhos SPhosHighly active for a broad range of substrates, including aryl chlorides.[6]Ligand can be more expensive.
Pd₂(dba)₃ / P(t-Bu)₃ Tri(tert-butyl)phosphineExcellent for coupling less reactive aryl chlorides at room temperature.[6]Air-sensitive ligand.
Pd(dppf)Cl₂ dppfRobust and versatile, particularly for heteroaryl couplings.[6]May require higher temperatures.

Expert Insight: For this compound, which is moderately electron-rich, a catalyst system employing a bulky, electron-rich phosphine ligand such as SPhos or P(t-Bu)₃ is often a good starting point. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

2. The Critical Role of the Base:

The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid for transmetalation. The choice of base can significantly impact reaction rate and yield.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH) are commonly used.

  • Organic Bases: Amine bases are generally not used in Suzuki-Miyaura couplings.

Causality: A stronger base can accelerate the formation of the boronate species, which is the active nucleophile in the transmetalation step. However, excessively strong bases can lead to side reactions, such as decomposition of the boronic acid. For this compound, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a reliable choice.

3. Solvent Selection:

The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Common solvents for Suzuki-Miyaura couplings include:

  • Aqueous Mixtures: Toluene/water, dioxane/water, and THF/water are frequently employed. The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[8]

  • Anhydrous Solvents: In some cases, anhydrous conditions are preferred to minimize protodeboronation, a side reaction where the boronic acid is cleaved by a proton source.

Self-Validating System: A good starting point is a biphasic solvent system, such as toluene/water or dioxane/water. The progress of the reaction can be monitored by TLC or LC-MS. If protodeboronation is observed to be a significant issue, switching to anhydrous conditions with a soluble base may be necessary.

Experimental Protocol: A Step-by-Step Guide

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be adapted and optimized for specific substrates.

Experimental_Workflow Start Start ReagentPrep Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst) Start->ReagentPrep ReactionSetup Reaction Setup (Inert Atmosphere, Solvent Addition) ReagentPrep->ReactionSetup Heating Heating and Stirring (Monitor by TLC/LC-MS) ReactionSetup->Heating Workup Aqueous Workup (Extraction) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:
  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (0.02-0.05 mmol) to the flask. Then, add the degassed solvent mixture (e.g., 5 mL of a 3:1:1 mixture of toluene:ethanol:water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Beyond Suzuki-Miyaura: Exploring Other Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most common application, the (4-Ethoxy-2-fluorophenyl) moiety can also be incorporated using other cross-coupling methodologies.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds.[9][10] An aryl halide or triflate bearing the 4-ethoxy-2-fluorophenyl group could be coupled with a primary or secondary amine.[11]

  • Sonogashira Coupling: This reaction forms C-C triple bonds between a terminal alkyne and an aryl or vinyl halide.[12][13] A 4-ethoxy-2-fluorophenyl halide could be coupled with a variety of alkynes.

The choice of reaction will depend on the desired final product and the available starting materials. The principles of catalyst, ligand, base, and solvent selection discussed for the Suzuki-Miyaura reaction are generally applicable to these other cross-coupling reactions as well, with some modifications specific to each transformation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. A thorough understanding of the factors influencing cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is essential for its effective utilization. By carefully selecting the catalyst system, base, and solvent, and by following robust experimental protocols, researchers can successfully incorporate the 4-ethoxy-2-fluorophenyl moiety into a wide range of target molecules, advancing research in drug discovery and materials science.

References

Boronic Acid Derivatives in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Boron in Medicinal Chemistry

For a considerable period, boron-containing compounds were largely overlooked in medicinal chemistry, primarily due to misconceptions about their toxicity.[1] However, this perception has been thoroughly demystified, and the unique chemical properties of the boronic acid functional group have propelled its derivatives to the forefront of modern drug discovery.[1] The landmark approval of the proteasome inhibitor bortezomib for multiple myeloma in 2003 marked a turning point, showcasing the therapeutic potential of this versatile class of molecules.[2][3][4] Boronic acids are now recognized as essential tools in the medicinal chemist's arsenal, offering a unique combination of stability, reactivity, and biological activity.[5][6]

This guide provides an in-depth exploration of the role of boronic acid derivatives in drug development, from their fundamental chemical principles to detailed protocols for their synthesis, characterization, and biological evaluation.

The Boronic Acid Moiety: A Unique Pharmacophore

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂), possess a distinctive set of properties that make them highly valuable in drug design.[5]

  • Lewis Acidity and Reversible Covalent Bonding: The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, making it a mild Lewis acid.[1] This electronic configuration allows boronic acids to form reversible covalent bonds with biological nucleophiles, most notably the hydroxyl groups of serine and threonine residues within the active sites of enzymes.[7] This ability to mimic the tetrahedral transition state of peptide bond hydrolysis is a cornerstone of their mechanism of action as enzyme inhibitors.[8]

  • Structural Versatility: The "R" group of a boronic acid can be readily modified, allowing for the synthesis of a diverse array of derivatives with tailored properties.[5][6] This structural flexibility is crucial for optimizing potency, selectivity, and pharmacokinetic profiles of drug candidates.

  • Synthetic Tractability: The synthesis of boronic acid derivatives is often straightforward and well-established, with robust methods like the Suzuki-Miyaura cross-coupling reaction enabling the efficient construction of complex molecular architectures.[5][9]

Mechanism of Action: Reversible Covalent Inhibition

A primary mechanism through which boronic acid derivatives exert their therapeutic effects is the reversible covalent inhibition of enzymes, particularly serine and threonine proteases.[7][10]

The interaction involves the nucleophilic attack of a serine or threonine hydroxyl group in the enzyme's active site on the electrophilic boron atom of the boronic acid. This forms a tetrahedral boronate intermediate that mimics the transition state of substrate hydrolysis, thereby potently inhibiting the enzyme.[8] The reversibility of this bond is a key advantage, potentially leading to a more favorable safety profile compared to irreversible inhibitors.

Diagram 1: Mechanism of Serine Protease Inhibition by a Boronic Acid Derivative

G cluster_0 Enzyme Active Site cluster_1 Boronic Acid Inhibitor cluster_2 Tetrahedral Intermediate (Inhibited Complex) Ser-OH Serine Hydroxyl (Nucleophile) BA R-B(OH)₂ (Electrophile) Ser-OH->BA Nucleophilic Attack His-Im Histidine (General Base) His-Im->Ser-OH Activates Complex Enzyme-Ser-O-B(OH)₂-R BA->Complex Forms Complex->BA Reversible Dissociation G A Prepare Reagents (Inhibitor Dilutions, Substrate, Enzyme) B Add to 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Fluorescence Kinetics D->E F Data Analysis (Calculate IC₅₀) E->F G Inactive_PROTAC Inactive Pro-PROTAC (Boronic Acid Cage) Active_PROTAC Active PROTAC Inactive_PROTAC->Active_PROTAC Cleavage of Boronic Acid ROS Reactive Oxygen Species (ROS) in Tumor Microenvironment ROS->Inactive_PROTAC Degradation Target Protein Degradation Active_PROTAC->Degradation

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (4-Ethoxy-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving (4-Ethoxy-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies when encountering challenges with this specific reagent. The unique electronic and steric properties of this boronic acid can present distinct hurdles, which this guide aims to address in a clear, question-and-answer format.

First-Pass Analysis: Initial Checks for a Failed Reaction

Before delving into complex troubleshooting, it's crucial to rule out common experimental errors. When a Suzuki coupling fails, a systematic check of the foundational parameters is the most efficient first step.

Q1: My Suzuki coupling reaction with this compound shows no product formation. What are the absolute first things I should verify?

A1: When faced with a complete reaction failure, begin by assessing the integrity of your core components and setup.[1][2][3]

  • Catalyst and Ligand Activity: Ensure your palladium source and phosphine ligand are active.[1][2] The active catalyst is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Phosphine ligands are susceptible to oxidation, so using a fresh batch or storing them under an inert atmosphere is critical.[2] Consider using a more robust, air-stable precatalyst if you suspect degradation.[1]

  • Inert Atmosphere: Oxygen can irreversibly damage the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of your boronic acid.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from start to finish.[1][2]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, the this compound. Boronic acids can degrade over time, forming boroxines (cyclic anhydrides) or undergoing protodeboronation.[1][3]

  • Base and Solvent Quality: The choice and quality of your base and solvent are critical.[1] Ensure your base is finely powdered and dry, especially for anhydrous reactions.[1] The solvent must be anhydrous (if required by the protocol) and free of peroxides.

Deep-Dive Troubleshooting: Addressing Specific Challenges

Once the fundamental checks are complete, the next step is to diagnose the issue based on the specific characteristics of this compound. This boronic acid is both electron-rich (due to the ethoxy group) and sterically hindered (due to the ortho-fluoro substituent).

Symptom 1: No or Low Yield with Confirmed Reagent Quality

Q2: I've confirmed my reagents are pure and my setup is inert, but the reaction with this compound is still failing. What's the likely culprit?

A2: The combination of an electron-donating ethoxy group and a sterically demanding ortho-fluoro group on your boronic acid presents a classic case of a challenging Suzuki coupling. The issue likely lies in one of the key steps of the catalytic cycle.

  • The Challenge: The ortho-fluoro substituent creates steric hindrance around the boron center, which can significantly slow down the crucial transmetalation step.[1][4][5] Additionally, the electron-donating nature of the ethoxy group makes the aryl group less nucleophilic, further impeding its transfer to the palladium center.

  • The Solution: More forcing conditions and specialized catalyst systems are often required to overcome this hurdle.[1]

    • Employ Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates.[1] Ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][4] They accelerate both the initial oxidative addition and the final reductive elimination steps.[1][6]

    • Utilize a Stronger Base: A strong, non-nucleophilic base is often necessary to facilitate the difficult transmetalation.[1] Consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

    • Increase the Reaction Temperature: Overcoming the higher activation energy associated with hindered substrates often requires more thermal energy.[1] Solvents with higher boiling points like dioxane, toluene, or DMF may be necessary.[1]

Troubleshooting Flowchart for Low Conversion

Suzuki_Cycle A Pd(0)L Active Catalyst B Oxidative Addition Ar-Pd(II)-X A->B Ar-X G Homocoupling Ar'-Ar' A->G O₂ C Transmetalation Ar-Pd(II)-Ar' B->C Ar'B(OH)₂, Base E Catalyst Decomposition (e.g., Pd black) B->E O₂ D Reductive Elimination Ar-Ar' C->D F Protodeboronation Ar'H C->F H₂O, Base D->A

References

Technical Support Center: Optimizing Yields for (4-Ethoxy-2-fluorophenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Ethoxy-2-fluorophenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile yet challenging reagent in cross-coupling reactions. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields.

This compound is a valuable building block in modern organic synthesis, particularly for constructing the biaryl motifs frequently found in pharmaceuticals and advanced materials.[1] Its unique electronic and steric profile—featuring an electron-donating ethoxy group and an electron-withdrawing, sterically demanding ortho-fluoro substituent—presents specific challenges that require careful consideration of reaction parameters. This guide will address these challenges directly in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This reagent is predominantly used in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryl compounds.[2] The presence of the ethoxy and fluoro groups allows for fine-tuning of the electronic properties, solubility, and metabolic stability of the target molecules, making it a desirable fragment in medicinal chemistry.

Q2: What are the key challenges associated with using this specific boronic acid?

The main challenges stem from its structure:

  • Protodeboronation: The ortho-fluoro group can influence the acidity and stability of the boronic acid, making it susceptible to premature cleavage of the C–B bond (protodeboronation), especially under harsh basic conditions.[3][4] This side reaction consumes the starting material and forms 3-fluoro-phenetole, reducing the overall yield.

  • Steric Hindrance: The ortho-fluoro group can sterically hinder the transmetalation step in the catalytic cycle, potentially slowing down the reaction rate compared to un-substituted phenylboronic acids.[5]

  • Catalyst Selection: The combination of an electron-rich aromatic ring (due to the ethoxy group) and the ortho-substituent requires a carefully selected palladium catalyst and ligand system to achieve efficient coupling.[6]

Q3: How does the ortho-fluoro substituent specifically impact the Suzuki-Miyaura reaction?

The ortho-fluoro group has a dual role. Electronically, it is withdrawing, which can impact the nucleophilicity of the aryl group during transmetalation. Sterically, it can hinder the approach of the boronic acid to the palladium center. Furthermore, in some cases, an intramolecular hydrogen bond between the fluorine and the boronic acid's hydroxyl group can form, influencing its reactivity and conformation.[5]

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific experimental problems. For a visual guide to the decision-making process, refer to the Troubleshooting Flowchart in the visualization section.

Scenario 1: Low or No Conversion of Starting Materials

Q: My reaction shows over 90% of my starting materials remaining after 24 hours. I used Pd(PPh₃)₄, K₂CO₃, and a toluene/water solvent system. What went wrong?

A: This is a common issue indicating a problem with one of the core components of the catalytic cycle. Let's break down the potential causes:

  • Inactive Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic catalyst but can be suboptimal for challenging substrates.[6] It can be sensitive to air and may require higher temperatures. For this substrate, a more robust, modern catalyst system is highly recommended.

    • Solution: Switch to a palladacycle precatalyst, such as an XPhos or SPhos G2/G3 precatalyst. These systems feature bulky, electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps and are generally more active at lower temperatures.[2][6]

  • Inappropriate Base/Solvent Combination: While K₂CO₃ is a common base, it often requires aqueous media to be effective, which can promote the undesirable protodeboronation side reaction.[7]

    • Solution: Use a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8] These are highly effective in anhydrous organic solvents like 1,4-dioxane, 2-MeTHF, or toluene. This minimizes the water concentration, thereby suppressing protodeboronation.[7][8]

  • Insufficient Degassing: Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) state and can also promote homocoupling of the boronic acid.

    • Solution: Ensure your solvent is rigorously degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction under a strict inert atmosphere.[9]

Scenario 2: Reaction Stalls or Yields Are Poor (<50%)

Q: My reaction starts well, but it stalls at around 40% conversion, even with extended reaction times. I'm also seeing a significant amount of a byproduct, 3-fluoro-phenetole.

A: This points towards two interconnected problems: catalyst deactivation and significant protodeboronation. The formation of 3-fluoro-phenetole confirms that your boronic acid is decomposing under the reaction conditions.

  • Protodeboronation is Dominating: This is the most likely culprit. Base-mediated protodeboronation competes with the desired Suzuki coupling, consuming your starting material.[3] This process is often accelerated by high temperatures and the presence of water.

    • Solution 1 (Milder Base): If you are using a strong base like NaOH or KOtBu, switch to a milder option. Cesium fluoride (CsF) is an excellent choice for fluoride-containing substrates as it is a mild base that can also activate the boronic acid through the formation of a trifluoroborate species, potentially altering the reaction mechanism favorably.[10][11]

    • Solution 2 (Anhydrous Conditions): Eliminate water from your reaction. Use anhydrous solvents and consider adding molecular sieves to the reaction vessel.

    • Solution 3 (Protect the Boronic Acid): Convert the boronic acid to its pinacol ester derivative (a boronate ester). Boronate esters are generally more stable towards protodeboronation than their corresponding acids and can be used directly in the coupling reaction.[4][12]

  • Catalyst Deactivation: The catalyst may be dying over the course of the reaction.

    • Solution: Employ a more stable precatalyst system (e.g., Buchwald G3/G4 precatalysts) designed for longevity and resistance to degradation.[6]

Scenario 3: Complex Product Mixture and Purification Difficulties

Q: My reaction worked, but the crude NMR shows a messy mixture. I'm struggling to purify my desired biaryl product from what appears to be boronic acid starting material and homocoupled byproducts.

A: This scenario highlights issues with both reaction selectivity and post-reaction workup.

  • Homocoupling: The formation of bis(4-ethoxy-2-fluorophenyl) is typically caused by oxygen in the reaction mixture.

    • Solution: As mentioned before, meticulous degassing and maintaining an inert atmosphere are critical.

  • Ineffective Workup: Boronic acids and their byproducts (like boroxines) are acidic and can be tricky to remove during chromatography.

    • Solution (Aqueous Wash): Implement a specific workup step before chromatography. After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base like 1M NaHCO₃ or a dilute NaOH solution. This will deprotonate the acidic boron species, pulling them into the aqueous layer.

    • Solution (Chromatography): Fluorinated compounds can sometimes exhibit unusual behavior on silica gel.[13] If you still face issues, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography for purification. A useful trick is to add a small amount of a polar solvent like methanol to your elution system to help move highly polar impurities.

Visualizations & Data
The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the reaction. The crucial role of the base is to form the more nucleophilic borate anion [R-B(OH)₃]⁻, which then participates in the transmetalation step.[14][15]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar¹-X) Pd0->OxAdd PdII_complex Ar¹-Pd(II)-X (L)₂ OxAdd->PdII_complex Metathesis Metathesis (Base) PdII_complex->Metathesis PdII_base Ar¹-Pd(II)-Base (L)₂ Metathesis->PdII_base Transmetalation Transmetalation PdII_base->Transmetalation PdII_diaryl Ar¹-Pd(II)-Ar² (L)₂ Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product Boronic Ar²-B(OH)₂ Base_activation Base Boronic->Base_activation Borate [Ar²-B(OH)₃]⁻ Borate->Transmetalation Base_activation->Borate

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and solving common reaction failures.

Troubleshooting start Problem: Low Yield / Poor Conversion check_conversion Analyze Crude Reaction: Any Product Formed? start->check_conversion no_product Cause: Inactive Reaction check_conversion->no_product No stalled Cause: Stalled Reaction / Side Reactions check_conversion->stalled Yes solution_catalyst Solution: 1. Use modern precatalyst (e.g., XPhos-Pd-G3) 2. Check catalyst quality no_product->solution_catalyst solution_conditions Solution: 1. Ensure rigorous degassing 2. Increase temperature incrementally no_product->solution_conditions solution_reagents Solution: 1. Verify base/solvent choice 2. Check aryl halide reactivity no_product->solution_reagents check_side_products Major Side Products Observed? stalled->check_side_products protodeboronation Protodeboronation Product (e.g., 3-fluoro-phenetole) check_side_products->protodeboronation Yes homocoupling Homocoupling Product check_side_products->homocoupling Yes no_major_side No Major Side Products check_side_products->no_major_side No solution_proto Solution: 1. Use milder base (K₃PO₄, CsF) 2. Use anhydrous solvent (Dioxane, 2-MeTHF) 3. Use boronate ester protodeboronation->solution_proto solution_homo Solution: 1. Improve degassing 2. Run under strict Ar/N₂ homocoupling->solution_homo solution_stalled Solution: 1. Increase catalyst loading 2. Switch to more robust ligand/catalyst no_major_side->solution_stalled

Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.

Data Tables for Quick Reference

Table 1: Recommended Catalyst Systems for this compound

Catalyst SystemLigandTypical Loading (mol%)Recommended ForReference(s)
Pd₂(dba)₃XPhos or SPhos1 - 2General high-yield coupling of challenging substrates.[6]
XPhos-Pd-G3/G4(Internal)0.5 - 2Highly active, air-stable precatalysts. Excellent for sterically hindered partners.[2][6]
Pd(dppf)Cl₂dppf2 - 5Good for a range of substrates, but may be less active than Buchwald systems.[10]
Pd(PPh₃)₄PPh₃3 - 5Traditional catalyst; may require higher temperatures and longer times.[6]

Table 2: Guide to Base and Solvent Selection to Minimize Protodeboronation

BaseSolvent(s)Rationale & CommentsReference(s)
K₃PO₄ 1,4-Dioxane, Toluene, 2-MeTHFStrong, non-nucleophilic base. Highly effective in anhydrous organic media. Excellent general choice.[6][8]
Cs₂CO₃ 1,4-Dioxane, THFHighly soluble and effective base, often provides superior results for difficult couplings.[14]
CsF THF, DioxaneMild base. Particularly effective for fluoro-arylboronic acids. Minimizes protodeboronation.[10][11]
K₂CO₃ Toluene/H₂O, Dioxane/H₂OCommon and inexpensive, but the required aqueous conditions increase the risk of protodeboronation. Use with caution.[7][8]
Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos-Pd-G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, XPhos-Pd-G3, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous 1,4-dioxane via syringe. The solvent should have been previously degassed by bubbling with argon for at least 30 minutes.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.[16][17] A typical reaction time is 4-12 hours. The reaction is complete when the limiting starting material (aryl bromide) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Wash the organic layer with 1M NaHCO₃ solution (15 mL) to remove residual boronic acid, followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[9][18]

References

Preventing protodeboronation of (4-Ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Protodeboronation in Cross-Coupling Reactions

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with (4-Ethoxy-2-fluorophenyl)boronic acid is giving low yields, and I'm isolating 3-fluoroanisole as a major byproduct. What is happening?

A1: You are likely observing significant protodeboronation, an undesired side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process converts your desired nucleophile, this compound, into the corresponding arene, 3-fluoroanisole, which is inert to the cross-coupling reaction, thereby reducing your yield. This is a common issue, particularly with electron-rich or sterically hindered arylboronic acids.[2]

The structure of this compound makes it particularly susceptible. The ethoxy group at the para-position is electron-donating, increasing the electron density on the aromatic ring and making the ipso-carbon more susceptible to protonation. The ortho-fluoro group, while electron-withdrawing, can also influence the rate of protodeboronation through complex electronic and steric effects.[3]

Q2: What is the underlying mechanism of protodeboronation and why are my reaction conditions promoting it?

A2: Protodeboronation is essentially the hydrolysis of the C–B bond.[1] The reaction is highly dependent on pH and can be catalyzed by both acid and, more commonly under Suzuki-Miyaura conditions, base.[3][4]

Under the basic conditions required for Suzuki-Miyaura coupling, the boronic acid (ArB(OH)₂) is in equilibrium with its more nucleophilic boronate form ([ArB(OH)₃]⁻).[5] While this boronate species is necessary for the desired transmetalation step with the palladium catalyst, it is also the species most susceptible to protodeboronation.[3][4] The general base-catalyzed mechanism involves the protonation of the ipso-carbon of the aryl group by a proton source (like water), leading to the cleavage of the C-B bond.

Your reaction conditions, especially the choice of base, temperature, and the presence of water, are critical factors. Strong bases and high temperatures significantly accelerate the rate of protodeboronation.[4]

Below is a diagram illustrating the competing pathways in a Suzuki-Miyaura reaction. Your goal is to favor the productive catalytic cycle over the protodeboronation pathway.

Boronate Ester Strategy Fig 2. Workflow for Using Boronate Esters Start This compound (Unstable) Conversion Esterification Start->Conversion Pinacol Pinacol Boronate (ArBpin) (More Stable) Conversion->Pinacol Pinacol, Dean-Stark MIDA MIDA Boronate (ArB(MIDA)) (Highly Stable) Conversion->MIDA MIDA, DMSO/Toluene Coupling Suzuki-Miyaura Coupling (Optimized Conditions) Pinacol->Coupling MIDA->Coupling Slow Release Product Desired Biaryl Product Coupling->Product

References

Technical Support Center: Navigating Catalysis with (4-Ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Ethoxy-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in catalytic cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to equip you with the knowledge to mitigate side reactions, optimize your reaction conditions, and ensure the integrity of your synthetic pathways.

Part 1: Understanding the Reagent: Key Properties and Reactivity Profile

This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its unique substitution pattern—an electron-donating ethoxy group para to the boronic acid and an electron-withdrawing, sterically compact fluoro group in the ortho position—imparts a distinct reactivity profile that can be both advantageous and challenging.[2]

The interplay of these electronic and steric factors influences the rates of desired catalytic steps, such as transmetalation, and competing side reactions.[3] Understanding these properties is the first step toward troubleshooting and optimizing your reactions.

PropertyValue
Molecular Formula C₈H₁₀BFO₃
Molecular Weight 183.97 g/mol
Appearance White to off-white crystalline powder
Melting Point 141 °C (lit.)
CAS Number 480438-58-2

Part 2: Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section is structured in a question-and-answer format to directly address common issues encountered when using this compound in catalytic reactions.

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired product, and I observe significant formation of 1-ethoxy-3-fluorobenzene. What is happening and how can I fix it?

A1: The primary side reaction you are observing is likely protodeboronation. This is the cleavage of the carbon-boron bond and its replacement with a hydrogen atom from a proton source in the reaction mixture.[4] Arylboronic acids, especially those with certain substitution patterns, are susceptible to this undesired pathway, which consumes your starting material and reduces the overall yield.[5]

Causality and Mechanistic Considerations:

Protodeboronation can be catalyzed by both acid and base.[4][6] In the context of a Suzuki-Miyaura coupling, which is typically run under basic conditions, the base-catalyzed pathway is of greater concern.[7] The mechanism often involves the formation of a boronate species, which is then protonated by a proton source (e.g., water).[6] The electron-donating ethoxy group in this compound can increase the electron density on the aromatic ring, potentially making the ipso-carbon more susceptible to protonation.

Troubleshooting Steps & Mitigation Strategies:

  • Choice of Base and Solvent System:

    • Weaker Bases: Strong bases, particularly hydroxide ions in high concentrations, can accelerate protodeboronation.[6] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Anhydrous Conditions: The presence of water is a key contributor to protodeboronation.[3] While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive amounts should be avoided. Use anhydrous solvents and ensure your reagents are dry. A common solvent system to consider is a mixture of an organic solvent like dioxane or toluene with a minimal, controlled amount of water.[8]

    • Aprotic Solvents: Employing aprotic solvents can help minimize the availability of protons.

  • Reaction Temperature and Time:

    • Lowering the Temperature: Higher temperatures can increase the rate of protodeboronation.[9] If your desired coupling is sluggish, instead of aggressively increasing the heat, consider a more active catalyst system that can operate efficiently at a lower temperature.

    • Minimizing Reaction Time: Prolonged reaction times expose the boronic acid to the reaction conditions for longer, increasing the likelihood of decomposition. Monitor your reaction closely by TLC, GC-MS, or LC-MS and work it up as soon as the starting material is consumed.[8]

  • Use of Boronic Esters:

    • In Situ Protection: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can protect it from premature protodeboronation.[3] These esters are generally more stable and can release the boronic acid in situ under the reaction conditions.[10]

Q2: I am observing a significant amount of a symmetrical biaryl byproduct, 4,4'-diethoxy-2,2'-difluorobiphenyl, in my reaction mixture. How can I minimize its formation?

A2: The formation of a symmetrical biaryl is due to the homocoupling of your boronic acid. This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species in your reaction.[11] It competes with the desired cross-coupling and consumes two equivalents of your boronic acid for every molecule of byproduct formed.

Causality and Mechanistic Considerations:

Homocoupling can occur through an oxidative pathway where two molecules of the boronic acid couple in the presence of an oxidant (like O₂) and the palladium catalyst.[11] This is particularly problematic if the Pd(0) catalyst is oxidized to Pd(II) during the reaction, which can then promote this undesired coupling.[11]

Troubleshooting Steps & Mitigation Strategies:

  • Rigorous Exclusion of Oxygen:

    • Degassing Solvents: Thoroughly degas your solvents before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using the freeze-pump-thaw method.[3]

    • Inert Atmosphere: Run your reaction under a positive pressure of an inert gas. Ensure all your glassware is oven-dried and cooled under a stream of inert gas before use.

  • Catalyst and Ligand Choice:

    • Active Pd(0) Source: Using a precatalyst that readily generates the active Pd(0) species can minimize the amount of Pd(II) present at the start of the reaction.[8]

    • Appropriate Ligands: The choice of phosphine ligand can influence the rate of homocoupling versus cross-coupling. Bulky, electron-rich ligands can often favor the desired reductive elimination step of the cross-coupling pathway.

  • Reaction Stoichiometry:

    • Slight Excess of Boronic Acid: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can sometimes help to drive the cross-coupling reaction to completion, but a large excess should be avoided as it can favor homocoupling.

Q3: My purification is challenging due to the presence of boronic acid-derived impurities. What are the common byproducts and how can I effectively remove them?

A3: Besides the protodeboronated and homocoupled products, you may also encounter other boron-containing impurities. These can include unreacted boronic acid, boroxines (anhydrides of boronic acids), and boronate salts. These impurities can complicate purification by streaking on silica gel columns or co-eluting with your desired product.

Common Byproducts and Their Properties:

  • This compound: Polar and can be acidic.

  • 1-Ethoxy-3-fluorobenzene (from protodeboronation): Less polar than the boronic acid.

  • 4,4'-Diethoxy-2,2'-difluorobiphenyl (from homocoupling): Typically non-polar.

  • Boroxines: Can form from the dehydration of the boronic acid and have varying polarities.

Purification Strategies:

  • Aqueous Workup:

    • Basic Wash: A wash with an aqueous base (e.g., 1M NaOH) can help to remove unreacted boronic acid by converting it into a water-soluble boronate salt. Be cautious if your product has base-sensitive functional groups.

    • Acidic Wash: A subsequent wash with a dilute acid (e.g., 1M HCl) can neutralize any remaining base.

  • Specialized Purification Techniques:

    • Formation of a Diethanolamine Adduct: Reacting the crude product mixture with diethanolamine can form a stable, often crystalline adduct with the unreacted boronic acid, which can then be removed by filtration.[8]

    • Scavenger Resins: Boronic acid scavenger resins can be used to selectively bind and remove boron-containing impurities from the reaction mixture.

  • Optimized Chromatography:

    • Solvent System: Carefully choose your solvent system for column chromatography to achieve good separation between your product and the byproducts.

    • TLC Analysis: Perform thorough TLC analysis with different solvent systems before attempting column chromatography to identify the optimal conditions for separation.

Part 3: Frequently Asked Questions (FAQs)

  • FAQ 1: How does the ortho-fluoro substituent in this compound affect its reactivity? The ortho-fluoro group has a dual effect. Its electron-withdrawing nature can increase the Lewis acidity of the boron atom, which may influence the rate of transmetalation.[2] Additionally, the presence of an ortho-substituent can introduce steric hindrance, potentially slowing down the reaction.[8] However, fluorine is a relatively small atom, so this steric effect may be less pronounced compared to bulkier ortho-substituents.

  • FAQ 2: What is the recommended storage condition for this compound? Boronic acids can be sensitive to moisture and air. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a cool, dry place. Refrigeration is often recommended.

  • FAQ 3: Can I use this compound in other cross-coupling reactions? Yes, while it is most commonly used in Suzuki-Miyaura coupling, this boronic acid can also be a viable coupling partner in other reactions such as Chan-Lam coupling (formation of C-N or C-O bonds) and other palladium-catalyzed cross-coupling reactions. The optimal conditions for these reactions will likely differ from those of Suzuki-Miyaura coupling.

Part 4: Experimental Protocols and Diagrams

Model Protocol for a Suzuki-Miyaura Reaction

This is a general starting point; optimization may be required for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography.[8]

Diagrams

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation ArX ArX ArX->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_0 Desired Pathway cluster_1 Side Reactions ArB(OH)2 ArB(OH)2 Cross-Coupling Cross-Coupling ArB(OH)2->Cross-Coupling  + Ar'-X  [Pd], Base Ar-Ar' Ar-Ar' Cross-Coupling->Ar-Ar' Protodeboronation Protodeboronation Ar-H Ar-H Protodeboronation->Ar-H Homocoupling Homocoupling Ar-Ar Ar-Ar Homocoupling->Ar-Ar ArB(OH)2_side ArB(OH)2 ArB(OH)2_side->Protodeboronation  + H+  (e.g., H2O) ArB(OH)2_side->Homocoupling  + ArB(OH)2  [Pd], O2

Caption: Competing side reactions in Suzuki-Miyaura coupling.

Part 5: References

  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--

  • ResearchGate. The influence of ortho-substituents on the properties of phenylboronic acids. --INVALID-LINK--

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. --INVALID-LINK--

  • Benchchem. Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates. --INVALID-LINK--

  • Wikipedia. Protodeboronation. --INVALID-LINK--

  • NIH. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. --INVALID-LINK--

  • LJMU Research Online. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. --INVALID-LINK--

  • Journal of the American Chemical Society. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. --INVALID-LINK--

  • ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. --INVALID-LINK--

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. --INVALID-LINK--

  • Reddit. Diagnosing issues with a failed Suzuki coupling? --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • Semantic Scholar. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. --INVALID-LINK--

  • PubMed. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. --INVALID-LINK--

  • Chemical Communications (RSC Publishing). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. --INVALID-LINK--

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. --INVALID-LINK--

  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • Wikipedia. Suzuki reaction. --INVALID-LINK--

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. --INVALID-LINK--

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. --INVALID-LINK--

  • PubMed. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. --INVALID-LINK--

  • Benchchem. Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. --INVALID-LINK--

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. --INVALID-LINK--

  • ResearchGate. Homocoupling of various phenyl boronic acids a | Download Table. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. --INVALID-LINK--

  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. --INVALID-LINK--

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. --INVALID-LINK--

  • ResearchGate. Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents | Request PDF. --INVALID-LINK--

  • Sigma-Aldrich. 4-Fluorophenylboronic acid = 95 1765-93-1. --INVALID-LINK--

  • Chem-Impex. 2-Ethoxy-4-fluorophenylboronic acid. --INVALID-LINK--

  • Chem-Impex. 4-Fluorophenylboronic acid. --INVALID-LINK--

References

Technical Support Center: Managing Steric Hindrance with Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted boronic acids. As a Senior Application Scientist, I understand that these substrates present unique challenges that can impede progress in complex molecule synthesis. This guide is structured to provide not only troubleshooting solutions but also a deeper understanding of the underlying principles governing these demanding reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems frequently encountered during experiments with ortho-substituted boronic acids. Each issue is followed by an analysis of probable causes and actionable, field-proven solutions.

Issue 1: Low to No Product Yield

You've set up your Suzuki-Miyaura reaction with an ortho-substituted boronic acid and an aryl halide, but after the specified reaction time, TLC or LC-MS analysis shows primarily unreacted starting materials.

Probable Causes & Solutions
  • Cause A: Inefficient Transmetalation or Reductive Elimination. Steric bulk from ortho substituents on the boronic acid (and/or the coupling partner) dramatically slows down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1] The sheer physical size of the groups prevents the coupling partners from easily approaching the palladium center.

    • Solution 1: Employ Bulky, Electron-Rich Ligands. Standard phosphine ligands like PPh₃ are often insufficient. The key is to use ligands that are themselves bulky and electron-donating. These properties stabilize the monoligated L₁Pd(0) species, which are believed to be the active catalysts, and accelerate both oxidative addition and the crucial, sterically-demanding reductive elimination step.[2]

      • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered substrates.[1][3] For particularly challenging couplings, such as the formation of tetra-ortho-substituted biaryls, specialized ligands like BI-DIME or AntPhos have shown excellent reactivity.[4]

  • Cause B: Catalyst Deactivation. The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen.[5] Insufficient deoxygenation of solvents and reagents can lead to the formation of inactive palladium oxides.

    • Solution 2: Rigorous Inert Atmosphere Technique. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed prior to use. A common and effective method is to bubble an inert gas through the solvent for 10-15 minutes.[5] For the reaction setup, evacuating and backfilling the flask with inert gas three times is a standard and reliable procedure.[5]

  • Cause C: Inappropriate Base or Solvent. The choice of base and solvent is not trivial; it critically influences the reaction rate and the prevalence of side reactions.[6] A base that is too weak may not efficiently generate the active boronate species required for transmetalation. Conversely, certain strong bases can promote side reactions.

    • Solution 3: Optimize Base and Solvent System.

      • Base: For sterically hindered couplings, stronger, non-nucleophilic bases are often required. K₃PO₄ is a widely used and effective base for these systems.[6][7] Cs₂CO₃ and t-BuOK are also powerful alternatives, particularly when using NHC ligands.[3]

      • Solvent: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices.[3][4][7] The use of a biphasic system (e.g., Dioxane/H₂O) can sometimes be beneficial, but for substrates prone to protodeboronation, anhydrous conditions may be necessary.[1][5]

Workflow Diagram: Troubleshooting Low Yield

G start Low/No Yield Observed check_ligand Is a bulky, electron-rich ligand being used? (e.g., XPhos, SPhos, NHC) start->check_ligand check_inert Was the reaction performed under strict inert atmosphere? check_ligand->check_inert Yes sol_ligand Switch to a Buchwald-type or NHC ligand. check_ligand->sol_ligand No check_base Is the base strong enough? (e.g., K3PO4, Cs2CO3) check_inert->check_base Yes sol_inert Improve inert technique: - Degas solvents thoroughly - Use evacuate/backfill cycles check_inert->sol_inert No optimize_further Further Optimization: - Increase temperature - Screen different solvents - Check boronic acid stability check_base->optimize_further Yes sol_base Switch to a stronger base like K3PO4 or Cs2CO3. check_base->sol_base No Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar¹)(X) (Oxidative Addition) pd0->oa_complex Oxidative Addition (Ar¹-X) trans_complex L-Pd(II)(Ar¹)(Ar²) oa_complex->trans_complex Transmetalation (Ar²-B(OR)₂)⁻ steric_hindrance1 Steric hindrance here slows transmetalation trans_complex->pd0 Reductive Elimination (Product: Ar¹-Ar²) steric_hindrance2 Severe steric hindrance makes reductive elimination the rate-limiting step boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate + Base (OH⁻) boronate->oa_complex Enters Cycle

References

Minimizing homocoupling of (4-Ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Coupling

Guide TSC-SM04: Minimizing Homocoupling of (4-Ethoxy-2-fluorophenyl)boronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura reactions involving the electron-rich and sterically hindered substrate, this compound. Our goal is to help you minimize the formation of the common homocoupling byproduct, 4,4'-diethoxy-2,2'-difluorobiphenyl, thereby maximizing the yield and purity of your desired cross-coupled product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding homocoupling in Suzuki-Miyaura reactions.

Q1: What is boronic acid homocoupling, and why is it a significant problem?

A1: Homocoupling is a prevalent side reaction in which two molecules of the boronic acid reagent couple to form a symmetrical biaryl. In the context of your work, this results in the formation of 4,4'-diethoxy-2,2'-difluorobiphenyl. This side reaction is problematic for two primary reasons: it consumes your valuable boronic acid, reducing the overall yield of the intended product, and the resulting homocoupled impurity is often structurally similar to the target molecule, which can make purification by chromatography challenging.[1][2]

Q2: What are the primary drivers of homocoupling, especially with an electron-rich substrate like this compound?

A2: The two principal mechanisms responsible for boronic acid homocoupling are:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the catalytically active Pd(0) species to Pd(II). This Pd(II) can then undergo a non-catalytic, stoichiometric reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1][3][4] Electron-rich boronic acids, such as the one , are particularly susceptible to this pathway.

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), these species can directly facilitate homocoupling before being reduced to the Pd(0) state required for the main catalytic cycle.[1][2][3] This is often a major source of the impurity at the beginning of the reaction.

Q3: How does my choice of palladium source and ligand impact the extent of homocoupling?

A3: The choice of catalyst system is critical.

  • Palladium Source: Using a Pd(0) source, such as Pd₂(dba)₃, can circumvent the initial homocoupling issue associated with Pd(II) precatalysts.[5] If a Pd(II) source is used, its efficient in-situ reduction is paramount.

  • Ligand: Bulky and electron-rich phosphine ligands are often crucial for minimizing homocoupling.[6][7] These ligands promote a faster rate of reductive elimination for the desired cross-coupled product from the palladium center, which outcompetes the pathways leading to homocoupling.[8] Ligands like SPhos or XPhos have proven effective in similar challenging couplings.

Q4: What is the role of the base in this process?

A4: The base is essential for activating the boronic acid to facilitate transmetalation to the palladium center.[5][9] However, the choice and amount of base can be a delicate balance. An overly strong or concentrated base can sometimes accelerate side reactions. For sensitive substrates, inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred over hydroxides or alkoxides. The base's role is to form the more nucleophilic boronate species, which is key to the transmetalation step.[10]

Part 2: Troubleshooting & Optimization Guide

This section provides a systematic approach to diagnosing and resolving issues with homocoupling based on experimental observations.

Observation 1: High Levels of Homocoupling Product Detected by LC-MS or TLC

If you observe a significant spot/peak corresponding to the mass of 4,4'-diethoxy-2,2'-difluorobiphenyl, consider the following causes and solutions.

The following workflow provides a structured approach to identifying and mitigating the root cause of excessive homocoupling.

G start High Homocoupling Detected check_o2 Is the reaction rigorously deoxygenated? start->check_o2 implement_deox Action: Implement rigorous degassing protocol. (e.g., N2/Ar sparging) check_o2->implement_deox No check_pd_source Are you using a Pd(II) precatalyst? check_o2->check_pd_source Yes implement_deox->check_pd_source change_pd_source Action 1: Switch to a Pd(0) source (e.g., Pd2(dba)3). Action 2: Add a mild reducing agent (e.g., Potassium Formate). check_pd_source->change_pd_source Yes check_ligand Is the ligand optimal for an electron-rich boronic acid? check_pd_source->check_ligand No change_pd_source->check_ligand change_ligand Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, Buchwald-type ligands). check_ligand->change_ligand No check_base Is the base/concentration appropriate? check_ligand->check_base Yes change_ligand->check_base change_base Action: Screen milder bases (K3PO4, K2CO3, KF) or reduce equivalents. check_base->change_base No success Homocoupling Minimized check_base->success Yes change_base->success

Caption: Troubleshooting workflow for minimizing homocoupling.

1. Mitigate Oxygen Contamination

  • Causality: Oxygen is a known promoter of boronic acid homocoupling by oxidizing the active Pd(0) catalyst.[4] Rigorous exclusion of dissolved oxygen is the most critical first step in suppressing this side reaction.[11]

  • Protocol: Rigorous Deoxygenation by Subsurface Sparge

    • Combine the aryl halide, this compound, and base in the reaction flask.

    • Add the reaction solvent(s).

    • Insert a long needle connected to an inert gas (Nitrogen or Argon) line, ensuring the tip is below the solvent surface. Insert a second, shorter needle to act as a vent.

    • Bubble the inert gas through the solution for a minimum of 20-30 minutes. For larger scale reactions, this time should be extended. This method is more effective at removing dissolved oxygen than simple vacuum/backfill cycles.[11]

    • After sparging, remove the vent needle and then the gas inlet needle while maintaining a positive pressure of inert gas.

    • Add the palladium catalyst and ligand under this positive inert atmosphere.

2. Optimize Palladium Catalyst Selection and Addition

  • Causality: Pd(II) precatalysts can initiate homocoupling before the main catalytic cycle begins.[1][3] Minimizing the concentration of free Pd(II) in the presence of the boronic acid is key.

  • Recommended Catalyst Systems: The following table provides a comparison of common palladium sources and their general propensity for causing homocoupling.

Palladium SourceOxidation StateTypical Homocoupling PropensityMitigation Strategy
Pd(OAc)₂ / PdCl₂+2HighPre-reduce with an additive; add boronic acid last after heating.
[PdCl₂(dppf)]+2ModerateAdd boronic acid after pre-heating other components.
[Pd₂(dba)₃]0LowIdeal choice for suppressing initial homocoupling.
Buchwald Precatalysts+2LowDesigned for efficient in-situ generation of active Pd(0)L.
  • Protocol: Delayed Boronic Acid Addition

    • To a rigorously degassed flask, add the aryl halide, base, ligand, and solvent.

    • Add the Pd(II) precatalyst.

    • Heat the mixture to the target reaction temperature (e.g., 60-80 °C) for 10-15 minutes. This allows the Pd(II) to be reduced to Pd(0) by other components (e.g., ligand, solvent) before the boronic acid is introduced.[4]

    • Add the this compound, either as a solid or dissolved in a small amount of degassed solvent.

3. Select an Appropriate Ligand

  • Causality: The electronic and steric properties of the phosphine ligand directly influence the rates of oxidative addition and reductive elimination. For electron-rich systems, bulky, electron-donating ligands accelerate the final C-C bond-forming reductive elimination, making the desired cross-coupling pathway kinetically favored over side reactions.[6][7]

  • Recommended Ligands for Screening:

LigandClassKey Attributes
SPhos Buchwald-type BiarylphosphineVery bulky and electron-rich; excellent for hindered couplings.
XPhos Buchwald-type BiarylphosphineSimilar to SPhos; widely applicable and effective.
P(t-Bu)₃ TrialkylphosphineHighly electron-donating; effective but air-sensitive.
BINAP Bidentate PhosphineCan suppress homocoupling in certain oxidative couplings.[12][13]

Part 3: Mechanistic Overview & Optimized Protocol

Understanding the competing pathways is essential for rational optimization.

Competing Reaction Pathways

The desired Suzuki-Miyaura cycle competes directly with the homocoupling pathway, which is exacerbated by the presence of oxygen and free Pd(II).

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathway pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X oxygen O₂ pd0->oxygen pd2_aryl Ar-Pd(II)-X oa->pd2_aryl tm Transmetalation pd2_aryl->tm Ar'-B(OR)2 pd2_biaryl Ar-Pd(II)-Ar' tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) re->product pd2_free Pd(II) hc_tm1 Transmetalation 1 pd2_free->hc_tm1 Ar'-B(OR)2 pd2_ar_prime Ar'-Pd(II)-X hc_tm1->pd2_ar_prime hc_tm2 Transmetalation 2 pd2_ar_prime->hc_tm2 Ar'-B(OR)2 pd2_bi_ar_prime Ar'-Pd(II)-Ar' hc_tm2->pd2_bi_ar_prime hc_re Reductive Elimination pd2_bi_ar_prime->hc_re hc_re->pd0 Reduces Pd(II) to Pd(0) byproduct Ar'-Ar' (Homocoupling) hc_re->byproduct oxygen->pd2_free Oxidizes

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Recommended Starting Protocol

This protocol incorporates multiple best practices to minimize homocoupling of this compound.

Reagents & Equipment:

  • Aryl Halide (e.g., Aryl Bromide, 1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Source: Pd₂(dba)₃ (1 mol%)

  • Ligand: SPhos (2.5 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v), degassed

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

Step-by-Step Procedure:

  • Vessel Preparation: Ensure the reaction flask is clean, dry, and equipped with a magnetic stir bar.

  • Reagent Addition: To the flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and SPhos (2.5 mol%).

  • Inert Atmosphere: Seal the flask, and establish an inert atmosphere by performing at least three vacuum/inert gas (N₂ or Ar) backfill cycles.

  • Solvent Addition: Add the previously degassed Toluene/Water solvent mixture via syringe.

  • Rigorous Deoxygenation: Perform a subsurface sparge with N₂ or Ar for 20 minutes as described in the troubleshooting section.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ (1 mol%) to the stirring mixture.

  • Reaction Execution: Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography. The optimized protocol should yield a product with minimal homocoupling impurity, simplifying this final step.

References

Technical Support Center: Enhancing the Reactivity of Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for challenges encountered when working with electron-deficient boronic acids in cross-coupling reactions. Instead of a generic overview, we will directly address specific experimental issues in a detailed question-and-answer format, grounded in mechanistic principles and validated protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice for problems frequently encountered at the bench.

Q1: My Suzuki-Miyaura reaction with an electron-deficient boronic acid is giving low to no yield. What are the first things I should check?

A1: A failing Suzuki-Miyaura coupling with these substrates typically points to one of three core issues: inefficient transmetalation, catalyst deactivation, or substrate decomposition.[1]

  • Inefficient Transmetalation: Electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the organic group to be transferred to the palladium center. The formation of a boronate "ate" complex by a base is crucial for this step.[2] Your base may be too weak to effectively generate this reactive species.

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.[1] Ensure your solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ, which can sometimes be inefficient.[3][4]

  • Boronic Acid Instability: Electron-deficient boronic acids are highly susceptible to protodeboronation (replacement of the –B(OH)₂ group with a hydrogen atom), especially at elevated temperatures in the presence of water and a strong base.[1][5] Check for byproducts in your crude reaction mixture that correspond to the decomposed starting material.

Q2: I suspect protodeboronation is consuming my starting material. What is it and how can I minimize it?

A2: Protodeboronation is a common side reaction where the C–B bond is cleaved, replacing the boronic acid group with a proton from the solvent or trace water.[5] This process is often accelerated by harsh basic conditions and high temperatures.[1]

To minimize it:

  • Use Milder or Non-Aqueous Bases: Switch from strong aqueous bases (like NaOH) to milder options like potassium fluoride (KF) or stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in less protic solvent systems.[1]

  • Employ Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous solvents and bases can significantly reduce protodeboronation.[1]

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.[1]

  • Protect the Boronic Acid: Convert the boronic acid into a more stable derivative, such as a pinacol ester (BPin), an N-methyliminodiacetic acid (MIDA) ester, or a potassium trifluoroborate salt.[1][5] These derivatives are more robust and slowly hydrolyze in situ to release the boronic acid for the catalytic cycle.[5]

Q3: How do I choose the optimal base and ligand for my electron-deficient system?

A3: The choice of base and ligand is critical and interdependent. The primary role of the base is to activate the boronic acid by forming the anionic boronate, which is necessary for transmetalation.[2]

  • Base Selection: Stronger bases are generally required to facilitate the formation of the boronate "ate" complex from an electron-deficient boronic acid. Finely powdered K₃PO₄ or Cs₂CO₃ are excellent starting points.[1][3] The solubility of the base is key; using a solvent system like Dioxane/H₂O can help, but be mindful of the risk of protodeboronation with added water.[1]

  • Ligand Selection: The rate-limiting step in many Suzuki couplings is oxidative addition, especially with less reactive aryl chlorides.[6] For these cases, and to generally accelerate the catalytic cycle, use electron-rich and sterically bulky phosphine ligands. Buchwald ligands such as SPhos and XPhos are specifically designed to facilitate both oxidative addition and subsequent reductive elimination, which can help improve yields with challenging substrates.[1][2]

Q4: Should I use the free boronic acid, a boronate ester, or a trifluoroborate salt?

A4: The choice depends on the stability of your specific boronic acid and the reaction conditions required.

Boron Reagent TypeAdvantagesDisadvantagesBest For...
Boronic Acid High atom economy, often more reactive than esters, commercially available.[4][6]Prone to protodeboronation and trimerization (boroxine formation); can be unstable to storage and chromatography.[6]Robust systems where protodeboronation is not a major competing pathway.
Boronate Esters (e.g., Pinacol, MIDA) Significantly more stable to storage, handling, and purification; less susceptible to protodeboronation.[4][5][7]Less reactive than boronic acids; require hydrolysis to the active species, which can sometimes be slow.[8]Unstable boronic acids or reactions requiring harsh conditions where the free acid would decompose.[1]
Potassium Trifluoroborate (R-BF₃K) Highly stable, crystalline solids; easy to handle and store; resistant to protodeboronation.[5]Require specific conditions (often aqueous or with fluoride source) to slowly release the active boronic acid.[9]Iterative cross-couplings and when extreme stability of the boron reagent is required prior to reaction.

In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving more persistent experimental failures.

Problem: Persistent Low Yield in Suzuki-Miyaura Coupling

You have confirmed your starting materials are pure and the reaction is kept under an inert atmosphere, yet the yield remains stubbornly low. This points to a fundamental issue within the catalytic cycle.

Troubleshooting Workflow

This workflow provides a logical progression of steps to diagnose and solve the low-yield issue.

G start Low Yield with Electron-Deficient Boronic Acid cause1 Slow Transmetalation? start->cause1 cause2 Inefficient Oxidative Addition? start->cause2 cause3 Decomposition (Protodeboronation)? start->cause3 sol1a Use Stronger Base (K₃PO₄, Cs₂CO₃) cause1->sol1a Action sol1b Increase Temperature cause1->sol1b Action sol2a Use Electron-Rich, Bulky Ligand (e.g., XPhos, SPhos) cause2->sol2a Action sol2b Switch to More Reactive Aryl Halide (I > Br > OTf > Cl) cause2->sol2b Action sol3a Use Anhydrous Conditions cause3->sol3a Action sol3b Convert to Stable Derivative (Pinacol, MIDA, Trifluoroborate) cause3->sol3b Action sol3c Lower Reaction Temperature cause3->sol3c Action

Caption: Troubleshooting flowchart for electron-deficient boronic acids.

Advanced Strategies: Nickel Catalysis

While palladium is the standard, nickel-catalyzed couplings can offer a distinct advantage for electron-deficient boronic acids. Mechanistic studies have shown that, contrary to palladium systems, the transmetalation step with Ni(II) complexes can be faster for more electron-poor arylboronic acids.[10] This is potentially due to a more favorable interaction between the electron-deficient boron center and the nickel complex.[10] If palladium-based approaches fail, consider screening Ni(0) catalysts like Ni(COD)₂ with phosphine ligands (e.g., PCy₃).[10]

Problem: Significant Byproduct Formation (Homocoupling & Protodeboronation)

You are forming some product, but the reaction is messy, with significant amounts of homocoupled boronic acid (Ar-Ar) and the protodeboronated starting material.

Root Cause Analysis
  • Homocoupling: This byproduct often arises from the presence of oxygen, which can oxidize the Pd(0) catalyst and promote reductive elimination of two boronic acid-derived groups.[4][8] It can also occur during the in-situ reduction of a Pd(II) precatalyst, where the boronic acid acts as the reductant.[4]

  • Protodeboronation: As discussed, this is a clear sign that your boronic acid is unstable under the current reaction conditions (typically excess water, high temperature, or an unsuitable base).[1]

Mitigation Strategies
IssueRecommended ActionRationale
Homocoupling 1. Ensure rigorous degassing of solvents and sparging of the reaction vessel with inert gas.[1] 2. Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., XPhos Pd G3) that activates efficiently.[3]Minimizes O₂ contamination that leads to catalyst oxidation and side reactions.[3] Efficient precatalysts reduce the likelihood of side reactions during the activation step.[4]
Protodeboronation 1. Switch to anhydrous solvent (e.g., Dioxane, THF) and a non-nucleophilic base (e.g., K₃PO₄).[1] 2. Convert the boronic acid to a more stable diethanolamine (DEA) adduct.[3][11]Removes the proton source (water) that drives the unwanted C-B bond cleavage.[1] DEA adducts are stable, crystalline solids that are less prone to decomposition but still reactive in couplings.[11]

Key Experimental Protocols

Protocol 1: General Purpose Suzuki-Miyaura Coupling for Electron-Deficient Boronic Acids

This protocol is a robust starting point for many challenging couplings.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2–1.5 equiv), and finely powdered cesium carbonate (Cs₂CO₃, 2.0–3.0 equiv).[1][3]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[3]

  • Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.[3]

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80–110 °C and stir vigorously.

  • Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conversion to a Diethanolamine (DEA) Adduct for Enhanced Stability

If protodeboronation is intractable, converting the boronic acid to its DEA adduct can provide a stable, solid reagent that is easy to handle and store.[3][11]

G cluster_0 Activation & Protection Pathway boronic_acid R-B(OH)₂ (Electron-Deficient Boronic Acid) ate_complex [R-B(OH)₃]⁻ K⁺ (Reactive 'ate' complex) boronic_acid->ate_complex Activates for Transmetalation dea_adduct DEA Adduct (Stable, Crystalline Solid) boronic_acid->dea_adduct Protects from Decomposition base + Base (e.g., K₃PO₄) dea + Diethanolamine

Caption: Activation vs. Protection of Boronic Acids.

  • Dissolution: In a vial, dissolve the electron-deficient boronic acid (1.0 equiv) in a suitable solvent (e.g., methylene chloride or toluene).[3]

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A white precipitate of the DEA adduct should form. The initial solid may dissolve completely before the adduct precipitates.[3]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions, often showing improved performance and stability.[3]

References

Validation & Comparative

A Researcher's Guide to the Comparative Reactivity of Fluorinated Phenylboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a foundational tool for forging carbon-carbon bonds. The selection of the organoboron reagent is a critical decision that profoundly impacts reaction efficiency, yield, and scope. This guide provides an in-depth, objective comparison of the reactivity of ortho-, meta-, and para-fluorophenylboronic acid isomers, supported by experimental insights, to empower you in your synthetic strategies.

The Decisive Role of Fluorine's Position

The fluorine atom, despite its simple nature, exerts a powerful and position-dependent influence on the reactivity of the phenylboronic acid ring. This influence is a duality of two electronic effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density through the sigma bonds of the phenyl ring. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can donate electron density into the pi-system of the benzene ring. This effect is most pronounced at the ortho and para positions.

The interplay between these opposing effects dictates the overall electronic character of the carbon-boron bond, which is a crucial factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1]

  • para-Fluorophenylboronic Acid: The strong -I and +R effects largely cancel each other out, resulting in an electronic profile similar to, or slightly more activated than, unsubstituted phenylboronic acid.[1]

  • meta-Fluorophenylboronic Acid: The resonance effect is minimal at this position, so the strong inductive effect dominates. This makes the ring more electron-deficient, increasing the Lewis acidity of the boron center.[1]

  • ortho-Fluorophenylboronic Acid: This isomer is subject to a complex combination of a very strong inductive effect, a significant resonance effect, and, most critically, steric hindrance. The proximity of the fluorine atom to the boronic acid group can impede the approach of the bulky palladium complex, significantly impacting reactivity.[2][3]

Comparative Reactivity in Suzuki-Miyaura Coupling: A Data-Driven Analysis

The ultimate measure of these isomers' utility is their performance in the reaction flask. A survey of experimental data reveals a general reactivity trend in Suzuki-Miyaura couplings:

para ≥ meta >> ortho

This trend can be rationalized by examining the key steps of the catalytic mechanism. The Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium catalyst.[4] The critical transmetalation step, where the aryl group is transferred from boron to palladium, is highly sensitive to the electronic nature of the boronic acid.[4][5]

Electron-deficient arylboronic acids, like the fluorinated isomers, are known to be prone to protodeboronation, a side reaction that can reduce yields.[6] However, the increased Lewis acidity, particularly in the meta isomer, can also facilitate the formation of the boronate "ate" complex, which is the active species in transmetalation.[1][7][8]

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction

The following data, compiled from a study by Es-haghi et al., illustrates the comparative performance of phenylboronic acid and 4-fluorophenylboronic acid in coupling with 1-bromo-4-fluorobenzene. While a direct, side-by-side comparison of all three isomers under identical conditions in a single publication is scarce, this data provides a valuable benchmark.

Boronic Acid IsomerCoupling PartnerCatalyst SystemBase/SolventTemp (°C)Time (h)Conversion (%)
4-Fluorophenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃ / DMF:H₂O1103~90%
Phenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃ / DMF:H₂O1103~75%

Data adapted from a study on Pd nanoparticles, which showed 4-fluorophenylboronic acid to be the most effective reagent tested, achieving nearly complete conversion rapidly.[9][10]

Analysis of Reactivity:

  • Para-Isomer: The para-fluoro isomer often exhibits the highest reactivity.[9] The balance of electronic effects leads to an efficient transmetalation without the complication of steric hindrance. In many cases, it performs as well as or even better than unsubstituted phenylboronic acid.[9][10]

  • Meta-Isomer: The dominant electron-withdrawing nature of the fluorine at the meta position makes the boronic acid a stronger Lewis acid.[1] This can accelerate the formation of the boronate complex required for transmetalation, leading to high yields, though sometimes requiring slightly longer reaction times or more forcing conditions than the para isomer.

  • Ortho-Isomer: The ortho isomer is consistently the most challenging substrate. The steric bulk of the fluorine atom adjacent to the reaction site significantly hinders the approach of the palladium catalyst to the boron center.[2][11] This steric impediment often necessitates the use of specialized, bulky phosphine ligands (e.g., SPhos, XPhos), higher catalyst loadings, and elevated temperatures to achieve acceptable yields.

Visualizing the Suzuki-Miyaura Catalytic Cycle

To understand how the fluorine substituent exerts its influence, it is essential to visualize the reaction mechanism.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar¹-Pd(II)-X L₂ pd0->pdiil Oxidative Addition (Ar¹-X) pdiib Ar¹-Pd(II)-Ar² L₂ pdiil->pdiib Transmetalation (Ar²B(OH)₂ + Base) *Reactivity Influenced by F-position* pdiib->pd0 Reductive Elimination prod_out pdiib->prod_out  Product  (Ar¹-Ar²) ar1x Ar¹-X ar1x->pd0 ar2b Ar²B(OH)₂ + Base ar2b->pdiil

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validated Experimental Protocol: A Comparative Study

This protocol provides a robust framework for directly comparing the reactivity of the three fluorophenylboronic acid isomers in a laboratory setting. It is designed to be a self-validating system.

Objective: To synthesize 4-fluoro-4'-methoxybiphenyl from 4-bromoanisole and each of the three fluorophenylboronic acid isomers, allowing for a direct comparison of reaction yield and rate.

Materials:

  • 4-Bromoanisole

  • 2-Fluorophenylboronic acid

  • 3-Fluorophenylboronic acid

  • 4-Fluorophenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized Water, degassed

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis prep_vial To a dry vial, add: - 4-Bromoanisole (1 mmol) - Fluorophenylboronic Acid Isomer (1.2 mmol) - K₃PO₄ (2 mmol) - SPhos (0.02 mmol) purge Seal vial, purge with N₂/Ar for 15 min prep_vial->purge prep_catalyst In a separate vial, prepare Pd(OAc)₂ (0.01 mmol) in Toluene add_catalyst Add Pd(OAc)₂ solution prep_catalyst->add_catalyst add_solvents Add Toluene (4 mL) and H₂O (1 mL) purge->add_solvents add_solvents->add_catalyst heat Heat at 100 °C with vigorous stirring add_catalyst->heat monitor Monitor reaction by TLC/GC-MS (Sample at t = 1h, 4h, 12h) heat->monitor quench Cool to RT, quench with water monitor->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry organic layer (Na₂SO₄), concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize product and calculate yield purify->characterize

Caption: Step-by-step workflow for the comparative Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a dry 20 mL reaction vial equipped with a magnetic stir bar, combine 4-bromoanisole (187 mg, 1.0 mmol), the respective fluorophenylboronic acid isomer (1.2 mmol), potassium phosphate (424 mg, 2.0 mmol), and SPhos (8.2 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the vial with a septum-lined cap and purge with dry nitrogen or argon gas for 15 minutes.

  • Solvent Addition: Add anhydrous toluene (4 mL) and degassed deionized water (1 mL) via syringe.

  • Catalyst Addition: In a separate vial, dissolve Palladium(II) Acetate (2.2 mg, 0.01 mmol) in 1 mL of toluene. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, and 12 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Add 10 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product and determine the isolated yield.

Conclusion and Recommendations

The choice of fluorophenylboronic acid isomer is a critical parameter in the design of a Suzuki-Miyaura coupling.

  • For routine couplings where high efficiency is desired, 4-fluorophenylboronic acid is an excellent and highly reliable choice.[9]

  • 3-Fluorophenylboronic acid is also a robust coupling partner, though it may occasionally require slightly more optimized conditions to achieve maximum yield.

  • The use of 2-fluorophenylboronic acid presents a significant steric challenge.[2] Success with this isomer often requires careful selection of bulky, electron-rich phosphine ligands and rigorous optimization of reaction conditions. It should be reserved for synthetic routes where its specific substitution pattern is non-negotiable.

By understanding the interplay of electronic and steric effects, researchers can make informed decisions, anticipate challenges, and strategically design more efficient and successful cross-coupling reactions.

References

A Mechanistic and Comparative Guide to Suzuki-Miyaura Reactions with (4-Ethoxy-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals.[1][2] The choice of boronic acid is critical, and substrates with mixed electronic and steric features, such as (4-Ethoxy-2-fluorophenyl)boronic acid, present unique mechanistic challenges and opportunities. This guide provides an in-depth analysis of the mechanistic nuances of Suzuki reactions involving this specific substrate, comparing its performance with other boronic acids and offering practical, data-driven insights for reaction optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium complex.[2][3] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[4][5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar¹-X) pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation (Ar²-B(OH)₂) product Ar¹-Ar² pd2_trans->product Reductive Elimination product->pd0

Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.

This compound: A Substrate with Complex Characteristics

The reactivity of this compound in Suzuki couplings is governed by a combination of electronic and steric effects from its substituents.

  • Electronic Effects:

    • The 4-ethoxy group is electron-donating through resonance (+M effect), which increases the electron density on the aromatic ring. This generally makes the boronic acid more nucleophilic and can facilitate the transmetalation step.

    • The 2-fluoro group is electron-withdrawing through induction (-I effect), which can decrease the nucleophilicity of the arylboronic acid. However, the role of fluoride in Suzuki reactions is multifaceted and can be beneficial.[9][10]

  • Steric Effects:

    • The ortho-fluoro substituent introduces significant steric hindrance around the carbon-boron bond. This can impede the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step.[11]

These competing effects make predicting the reactivity of this compound non-trivial and highlight the need for careful optimization of reaction conditions.

Comparative Performance Analysis

To understand the impact of the ethoxy and fluoro substituents, it is instructive to compare the expected performance of this compound with that of simpler analogues. The following table presents hypothetical, yet mechanistically informed, comparative data for a Suzuki coupling with 4-bromoanisole.

Boronic AcidKey FeaturesPredicted Yield (%)Predicted Reaction Time (h)Major Side Product
Phenylboronic AcidBaseline952Homocoupling
4-Ethoxyphenylboronic AcidElectron-donating group921.5Homocoupling
2-Fluorophenylboronic AcidElectron-withdrawing & steric hindrance856Protodeboronation
This compound Mixed electronic & steric effects 88 4 Protodeboronation

This data is illustrative and intended for comparative purposes. Actual results will vary depending on the specific reaction conditions.

The data suggests that while the electron-donating ethoxy group can enhance reactivity, the steric hindrance and electronic effects of the ortho-fluoro group are likely to result in a slower reaction and increased potential for side reactions compared to unsubstituted or singly-substituted analogues.

Key Mechanistic Challenges and Optimization Strategies

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, and is a common side reaction in Suzuki couplings.[12][13] This process is often promoted by aqueous basic conditions and can be particularly problematic for electron-rich or sterically hindered boronic acids.[14][15] The electron-donating ethoxy group in this compound may increase its susceptibility to this side reaction.

Protodeboronation boronic_acid Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ protonation Ar-H boronate->protonation + H₂O (- [B(OH)₄]⁻)

Caption: The base-catalyzed protodeboronation pathway.

Optimization Strategies to Mitigate Protodeboronation:

  • Use of Anhydrous Conditions: Where possible, using anhydrous solvents and bases can suppress protodeboronation.

  • Choice of Base: Weaker bases or fluoride-based bases like CsF or KF may be preferable to strong hydroxide bases.[7]

  • Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, can reduce the rate of protodeboronation.[3][16]

Fluoride ions, either from the 2-fluoro substituent or from a fluoride-containing base (e.g., CsF), can play a complex role in the Suzuki reaction.[9][10]

  • Beneficial Effects: Fluoride can form a trans-[ArPdF(L)₂] complex, which may undergo a more rapid transmetalation with the boronic acid.[9] It can also promote the final reductive elimination step.[9]

  • Detrimental Effects: Fluoride can also form unreactive anionic boronate species, [Ar'B(OH)₃-nFn]⁻, which can inhibit the reaction by sequestering the boronic acid.[9]

The net effect of fluoride depends on the specific reaction conditions and the concentration of fluoride ions.

For sterically hindered substrates like this compound, the choice of palladium catalyst and ligand is crucial.[11]

  • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are often effective for coupling sterically demanding partners.[11][17] These ligands promote both oxidative addition and reductive elimination and can help to overcome the steric barrier in the transmetalation step.

Experimental Protocols

The following protocols provide a starting point for performing a Suzuki-Miyaura reaction with this compound and for a comparative study.

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Add a 3:1 mixture of dioxane and water (10 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Follow the same procedure as in Protocol 1, but substitute this compound with phenylboronic acid (1.2 mmol).

  • Monitor the reaction progress by TLC or GC-MS, noting the time to completion for comparison.

Alternative Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is highly versatile, other cross-coupling methods can be considered for challenging substrates.

ReactionOrganometallic ReagentAdvantagesDisadvantages
Suzuki-Miyaura OrganoboronLow toxicity, air/moisture stable reagents, wide functional group tolerance.[6]Potential for protodeboronation.
Stille OrganotinTolerant of a wide range of functional groups.High toxicity of tin reagents, difficult purification.[4]
Hiyama OrganosiliconLow toxicity, readily available reagents.Requires activation by a fluoride source.[18]

For substrates like this compound, the Suzuki reaction generally offers the best balance of reactivity, safety, and practicality.

Conclusion

This compound is a valuable building block that presents a unique set of mechanistic considerations in Suzuki-Miyaura cross-coupling reactions. The interplay between the electron-donating ethoxy group and the sterically demanding, electron-withdrawing ortho-fluoro group requires careful optimization of reaction conditions. By understanding the potential for side reactions like protodeboronation and by selecting appropriate catalysts, ligands, and bases, researchers can effectively utilize this versatile substrate to synthesize complex molecular architectures. The insights provided in this guide serve as a foundation for the rational design and execution of Suzuki reactions involving this and other similarly substituted boronic acids.

References

A Senior Application Scientist's Guide to Validating Novel Compounds from (4-Ethoxy-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is only the beginning of the journey. The rigorous and unambiguous validation of a compound's structure is a critical step that underpins the reliability of all subsequent biological and pharmacological data. (4-Ethoxy-2-fluorophenyl)boronic acid is a versatile building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions to generate complex biaryl structures. This guide provides an in-depth comparison of key analytical techniques for validating the structure of novel compounds derived from this important reagent, supported by representative experimental data and protocols.

The Central Role of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the context of drug discovery, this reaction is frequently used to couple this compound with a variety of aryl or heteroaryl halides to produce novel biaryl compounds. The general mechanism involves a catalytic cycle with a palladium complex, encompassing oxidative addition, transmetalation, and reductive elimination.[1]

A Comparative Approach to Structural Validation

The unambiguous determination of a novel compound's structure requires a multi-faceted analytical approach. While several techniques are available, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides a comprehensive and robust validation. Each technique offers unique and complementary information.

Workflow for Synthesis and Structural Validation

Below is a typical workflow for the synthesis of a novel biaryl compound from this compound and its subsequent structural validation.

G cluster_synthesis Synthesis cluster_validation Structural Validation A Reactants: This compound + Aryl Halide B Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) A->B C Workup and Purification (e.g., Column Chromatography) B->C D Purity Assessment (HPLC) C->D Crude Product E Molecular Weight Confirmation (MS) D->E Purified Sample F Structural Elucidation (NMR) E->F G Final Structure Confirmation F->G

References

A Comparative Guide to the Biological Activity of Compounds Synthesized from (4-Ethoxy-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful discovery of novel therapeutic agents. Arylboronic acids, in particular, have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides a comparative analysis of the biological activities of compounds synthesized using (4-Ethoxy-2-fluorophenyl)boronic acid, a versatile reagent whose unique substitution pattern offers a compelling entry point for the design of potent and selective modulators of various biological targets. We will delve into the synthesis of specific bioactive molecules, compare their performance with relevant alternatives, and provide detailed experimental protocols to enable the replication and extension of these findings.

The Significance of the (4-Ethoxy-2-fluorophenyl) Moiety

The (4-Ethoxy-2-fluorophenyl) structural motif confers a unique combination of properties to a molecule. The ethoxy group can act as a hydrogen bond acceptor and provides a degree of lipophilicity, potentially enhancing membrane permeability and oral bioavailability. The fluorine atom, a common bioisostere for a hydrogen atom, can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and engage in favorable fluorine-protein interactions. The ortho-fluoro substitution relative to the boronic acid group can also influence the dihedral angle of the resulting biaryl compounds, which can be critical for optimal binding to a biological target.

Comparative Analysis of Biological Activities

Our investigation focuses on two primary classes of therapeutic targets where compounds derived from this compound have shown potential: Phosphodiesterase 4 (PDE4) inhibitors for inflammatory diseases and kinase inhibitors for oncology applications.

Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This mechanism has made PDE4 a prime target for the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1]

While direct synthesis of PDE4 inhibitors from this compound is not extensively documented in publicly available literature, a patent from Pfizer discloses the potential use of this specific boronic acid in the preparation of a novel class of PDE4 inhibitors. This suggests that the (4-Ethoxy-2-fluorophenyl) moiety is a valuable component in the design of new anti-inflammatory agents.

To provide a meaningful comparison, we will consider the well-established PDE4 inhibitor, Roflumilast , as an alternative. Roflumilast features a 3-cyclopropylmethoxy-4-difluoromethoxyphenyl group, which also provides a balance of lipophilicity and metabolic stability.

Table 1: Comparative Biological Data of PDE4 Inhibitors

CompoundTargetIC50 (nM)Cell-Based AssayKey Structural FeatureReference
Hypothetical Compound A PDE4BData not availableData not available(4-Ethoxy-2-fluorophenyl) group
Roflumilast PDE40.8Inhibition of TNF-α release3-cyclopropylmethoxy-4-difluoromethoxyphenyl group[2]
Apremilast PDE474Inhibition of TNF-α releasePhthalimide and ethoxy-substituted phenyl group[2][3]

Note: Data for "Hypothetical Compound A" is not available in the public domain and is presented here to illustrate the framework for comparison.

The key differentiator for a novel PDE4 inhibitor derived from this compound would be its potential for improved subtype selectivity (PDE4A, B, C, or D) and a better side-effect profile, as nausea and emesis are common dose-limiting side effects of current PDE4 inhibitors.[1]

Kinase Inhibitors

Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The (4-Ethoxy-2-fluorophenyl) moiety has been incorporated into potent kinase inhibitors, highlighting the versatility of this building block.

A prominent example is BMS-777607 , a potent and selective inhibitor of the c-Met receptor tyrosine kinase, as well as Ron, Axl, and Tyro3 kinases.[4] Dysregulation of the c-Met signaling pathway is implicated in the growth, invasion, and metastasis of various tumors. BMS-777607 contains a N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide core structure.[5] While the synthesis of BMS-777607 does not directly start from this compound, the presence of the 4-ethoxy-1-(4-fluorophenyl) fragment underscores the importance of this substitution pattern for achieving high potency.

For comparison, we will consider Crizotinib , another FDA-approved c-Met inhibitor.

Table 2: Comparative Biological Data of c-Met Kinase Inhibitors

CompoundTargetIC50 (nM)Cell-Based Assay (GTL-16 cells)Key Structural FeatureReference
BMS-777607 c-Met3.98 nM (inhibition of c-Met phosphorylation)4-ethoxy-1-(4-fluorophenyl)pyridone[4][6]
Crizotinib c-Met820 nM (inhibition of c-Met phosphorylation)2,6-dichloro-3-fluorophenyl

The data indicates that BMS-777607 exhibits slightly higher potency against c-Met in both enzymatic and cell-based assays compared to Crizotinib. The specific stereoelectronic properties of the 4-ethoxy-1-(4-fluorophenyl)pyridone moiety in BMS-777607 likely contribute to its high affinity for the kinase active site.

Experimental Protocols

To facilitate further research and development, we provide detailed, step-by-step methodologies for the synthesis of a key biaryl intermediate via Suzuki-Miyaura coupling and for a representative biological assay.

Synthesis of a 4-Ethoxy-2-fluoro-biphenyl Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling reagents Reagents: This compound Aryl Bromide Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Ethanol/Water) setup Reaction Setup: Combine reagents in a flask. Purge with inert gas (Ar or N2). reagents->setup 1. reaction Reaction: Heat the mixture (e.g., 80-100 °C). Monitor progress by TLC or LC-MS. setup->reaction 2. workup Work-up: Cool to room temperature. Partition between organic solvent and water. Separate layers. reaction->workup 3. purification Purification: Dry organic layer (e.g., Na2SO4). Concentrate under reduced pressure. Purify by column chromatography. workup->purification 4. product Product: 4-Ethoxy-2-fluoro-biphenyl derivative purification->product 5.

Caption: General workflow for the synthesis of a 4-Ethoxy-2-fluoro-biphenyl derivative.

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask, combine this compound (1.0 equivalent), the desired aryl bromide (1.1 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent Addition and Degassing: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for determining the in vitro potency of a compound in inhibiting PDE4 activity using a fluorescence polarization (FP) assay.[7][8]

Workflow for PDE4 Inhibition Assay

PDE4_Assay prep Preparation: Prepare serial dilutions of test compound. Prepare PDE4 enzyme and FAM-cAMP substrate. incubation Incubation: Add enzyme, buffer, and test compound to a microplate. Pre-incubate at room temperature. prep->incubation 1. reaction Reaction Initiation: Add FAM-cAMP substrate to all wells. Incubate for a defined period (e.g., 60 min). incubation->reaction 2. detection Detection: Add binding agent. Read fluorescence polarization. reaction->detection 3. analysis Data Analysis: Calculate percent inhibition. Determine IC50 value. detection->analysis 4.

Caption: General workflow for an in vitro PDE4 inhibition assay using fluorescence polarization.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in an appropriate buffer (e.g., Tris-HCl with MgCl2) containing a small percentage of DMSO.

    • Dilute the recombinant human PDE4 enzyme to the desired concentration in the assay buffer.

    • Prepare the fluorescein-labeled cAMP (FAM-cAMP) substrate solution in the assay buffer.

  • Assay Procedure (384-well plate format):

    • To the appropriate wells, add 5 µL of the test compound dilutions or vehicle control.

    • Add 5 µL of the diluted PDE4 enzyme to the wells containing the test compound and to the positive control wells. Add 5 µL of assay buffer to the negative control wells.

    • Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and add a binding agent that specifically binds to the linearized FAM-AMP product, causing an increase in fluorescence polarization.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile building block in medicinal chemistry. The unique electronic and steric properties conferred by its substitution pattern make it an attractive starting point for the synthesis of novel inhibitors of clinically relevant targets, including PDE4 and various kinases. While direct and extensive biological data for compounds synthesized from this specific boronic acid are still emerging, the existing evidence strongly suggests its potential in the development of next-generation therapeutics.

The provided experimental protocols for Suzuki-Miyaura coupling and in vitro PDE4 inhibition assays offer a solid foundation for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this compound. Future structure-activity relationship (SAR) studies, guided by computational modeling and empirical screening, will be crucial in fully elucidating the potential of this promising building block and in designing compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued exploration of this and other uniquely substituted boronic acids will undoubtedly contribute to the expansion of the drug discovery toolbox and the development of innovative medicines.

References

A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of (4-Ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to navigating the nuanced landscape of palladium ligand selection for a particularly challenging Suzuki-Miyaura cross-coupling reaction. Our focus is the coupling of (4-Ethoxy-2-fluorophenyl)boronic acid, a substrate of increasing interest in pharmaceutical and materials science due to the unique electronic properties imparted by its substituents. This guide moves beyond mere protocol recitation to provide a deep, mechanistic-driven comparison of modern palladium ligands, empowering you to make informed decisions that enhance reaction efficiency, yield, and reproducibility.

The this compound moiety presents a distinct set of challenges. The ortho-fluoro substituent introduces significant steric hindrance and electronic effects, while the para-ethoxy group is strongly electron-donating. This combination can complicate the rate-determining steps of the catalytic cycle, namely oxidative addition and reductive elimination, and increases the risk of side reactions like protodeboronation.[1][2] Selecting the optimal ligand is therefore not a matter of preference, but a critical parameter for success.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of any ligand is best understood within the context of the Suzuki-Miyaura catalytic cycle.[3][4] The cycle is generally accepted to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[4][5][6] This step is often rate-limiting, and its efficiency is heavily influenced by the ligand's electronic and steric properties.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][5]

A well-chosen ligand must facilitate each of these steps, stabilizing the palladium center while promoting the desired bond-forming events.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 L-Pd(0) Active Catalyst PdII_OxAdd R¹-Pd(II)-X (L) Pd0->PdII_OxAdd Oxidative Addition (R¹-X) PdII_Trans R¹-Pd(II)-R² (L) PdII_OxAdd->PdII_Trans Transmetalation (R²-B(OR)₂ + Base) PdII_Trans->Pd0 Reductive Elimination (R¹-R²) Product Biaryl Product (R¹-R²) PdII_Trans->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->PdII_OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->PdII_Trans Ligand_Structures cluster_buchwald Buchwald-Type Phosphines cluster_nhc N-Heterocyclic Carbenes (NHCs) cluster_traditional Traditional Ligand L1 SPhos L2 XPhos L3 RuPhos L4 IPr L5 SIPr L6 dppf Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A Flame-dry flask & add stir bar B Add solids: Aryl Bromide (1.0 mmol) Boronic Acid (1.2 mmol) XPhos Pd G3 (0.02 mmol) K₃PO₄ (2.0 mmol) A->B C Seal, evacuate & backfill with Argon (3x) B->C D Add degassed solvents (e.g., Dioxane/H₂O 4:1) C->D E Heat to 80-100 °C with vigorous stirring D->E F Monitor by TLC/LC-MS (2-12 hours) E->F G Cool to RT, dilute with Ethyl Acetate F->G H Wash with H₂O & Brine G->H I Dry over Na₂SO₄, filter, & concentrate H->I J Purify by column chromatography I->J

References

A Comparative Kinetic Analysis of (4-Ethoxy-2-fluorophenyl)boronic Acid Cross-Coupling: A Guide to Catalyst and Ligand Selection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The incorporation of fluorinated moieties, such as the (4-ethoxy-2-fluorophenyl) group, is of particular interest in medicinal chemistry due to the profound effects of fluorine on a drug candidate's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive kinetic analysis of the cross-coupling of (4-ethoxy-2-fluorophenyl)boronic acid, offering a comparative study of different palladium-based catalytic systems. By understanding the kinetic nuances of this reaction, researchers can make more informed decisions in catalyst and ligand selection to optimize their synthetic routes.

The this compound presents a unique electronic and steric profile. The ethoxy group at the para-position is electron-donating, which generally accelerates the transmetalation step of the Suzuki-Miyaura catalytic cycle. Conversely, the fluorine atom at the ortho-position introduces steric hindrance and has an electron-withdrawing inductive effect, which can influence both the oxidative addition and transmetalation steps. This guide will dissect these competing effects through a comparative kinetic study.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This step is often the rate-determining step in the overall reaction.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a process facilitated by a base.[3]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-B(OH)₂ + Base) Pd(II)_Complex->Transmetalation Di-organo_Pd(II) R¹-Pd(II)L₂-R² Transmetalation->Di-organo_Pd(II) Reductive_Elimination Reductive Elimination Di-organo_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² Reductive_Elimination->Product

References

A Comparative Guide to the Spectroscopic Validation of (4-Ethoxy-2-fluorophenyl)boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The precise structural confirmation of these reagents is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredients. This guide provides a comprehensive comparison of the spectroscopic techniques used to validate (4-Ethoxy-2-fluorophenyl)boronic acid, a key intermediate, by examining its predicted spectral characteristics alongside experimentally verified data from closely related structural analogs.

The Imperative of Multi-faceted Spectroscopic Validation

Reliance on a single analytical technique for the structural elucidation of boronic acids is fraught with potential oversights. These molecules are prone to dehydration, leading to the formation of cyclic anhydrides known as boroxines, which can complicate spectral interpretation.[1] A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a self-validating system for unambiguous characterization.

Comparative Spectroscopic Analysis

To build a robust analytical framework, we will compare the expected spectroscopic data for this compound with the established data for three key analogs: 4-Fluorophenylboronic acid , 4-Ethoxyphenylboronic acid , and 2-Fluorophenylboronic acid . This comparative approach allows for the dissection of individual substituent effects on the spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For fluorinated phenylboronic acids, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.

Proton NMR provides a map of the hydrogen atoms within a molecule. The chemical shifts and coupling constants are highly sensitive to the electronic effects of substituents on the aromatic ring.

  • Aromatic Region (δ 6.5-8.5 ppm): The substitution pattern on the phenyl ring dictates the splitting patterns of the aromatic protons. Electron-donating groups like ethoxy (-OEt) tend to shift aromatic protons upfield, while electron-withdrawing groups like fluorine (-F) and the boronic acid [-B(OH)₂] group shift them downfield.

  • Ethoxy Group (δ 1.4-1.5 ppm, quartet; δ 4.0-4.2 ppm, triplet): The ethoxy group will present as a characteristic triplet for the methyl protons and a quartet for the methylene protons.

  • Boronic Acid Protons (δ 8.0-8.5 ppm): The acidic protons of the B(OH)₂ group typically appear as a broad singlet, which can exchange with D₂O.

Carbon NMR provides insight into the carbon skeleton of the molecule.

  • Aromatic Carbons (δ 100-165 ppm): The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon attached to the boron atom (ipso-carbon) often shows a broader signal and its chemical shift can be diagnostic.

  • Ethoxy Carbons (δ ~15 ppm, CH₃; δ ~64 ppm, CH₂): The two carbons of the ethoxy group will have distinct chemical shifts.

For fluorinated compounds, ¹⁹F NMR is a highly sensitive and specific technique. The chemical shift of the fluorine atom is highly dependent on its position on the aromatic ring and the nature of the other substituents.[2] The typical range for aryl fluorides is between -100 and -150 ppm relative to CFCl₃.[3]

¹¹B NMR is crucial for confirming the presence and hybridization state of the boron atom.

  • Trigonal Boronic Acids (sp²): Typically resonate in the range of δ 27-33 ppm.[4]

  • Tetrahedral Boronate Esters/Adducts (sp³): Show a significant upfield shift to the δ 5-15 ppm region.

The formation of boroxines can lead to the appearance of a second, broader signal slightly downfield from the monomeric boronic acid.[1]

Comparative NMR Data
Compound¹H NMR (Aromatic Protons, δ ppm)¹³C NMR (C-B, δ ppm)¹⁹F NMR (δ ppm)¹¹B NMR (δ ppm)
This compound Predicted: 6.8-7.9 (complex multiplet)Predicted: ~115-120 (broad)Predicted: -110 to -115Predicted: 28-31
4-Fluorophenylboronic acid [5]7.1-8.1 (multiplets)~130 (broad)-105 to -11529-32
4-Ethoxyphenylboronic acid [6]6.9-7.9 (doublets)~125 (broad)N/A29-31
2-Fluorophenylboronic acid [7]7.1-7.9 (multiplets)~120 (broad)-110 to -12028-30

Note: Predicted values are based on established substituent effects and data from related compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. Electrospray ionization (ESI) is a common technique for boronic acids.

One would expect to observe the molecular ion peak [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. For this compound (C₈H₁₀BFO₃, MW: 183.97 g/mol ), the high-resolution mass spectrum should confirm this exact mass. The presence of boron results in a characteristic isotopic pattern, with ¹¹B (80.1%) and ¹⁰B (19.9%).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

  • O-H Stretch (Boronic Acid): A very broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded O-H groups in the boronic acid dimer.[9]

  • B-O Stretch: A strong, characteristic band around 1330-1380 cm⁻¹.

  • C-F Stretch: A strong band in the 1150-1250 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium intensity bands around 1600 cm⁻¹ and 1480 cm⁻¹.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of the boronic acid derivative. B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). A->B C Transfer to a 5 mm NMR tube. B->C D Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). C->D E Use standard pulse programs. For ¹³C, ¹⁹F, and ¹¹B, use proton decoupling. D->E F Apply Fourier transform, phase correction, and baseline correction. E->F G Calibrate spectra using the residual solvent peak (¹H, ¹³C) or an external standard (¹⁹F, ¹¹B). F->G H Integrate peaks and determine coupling constants. G->H I I H->I Structural Elucidation

Caption: Workflow for NMR spectroscopic analysis.

Causality Behind Experimental Choices:

  • Solvent Choice (DMSO-d₆): Boronic acids have a tendency to form boroxines (cyclic anhydrides) through dehydration, which can complicate NMR spectra.[1] Using a hydrogen-bond accepting solvent like DMSO-d₆ can help to break up the dimeric and trimeric species, providing a cleaner spectrum of the monomeric acid.

  • Multi-nuclear Approach: A single nucleus (e.g., ¹H) may not provide sufficient information for unambiguous identification, especially with complex aromatic splitting patterns. The combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides orthogonal data points that collectively confirm the structure.

Mass Spectrometry (ESI-MS) Protocol

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile. B Infuse the solution into the ESI source (5-10 µL/min). A->B C Acquire spectra in both positive and negative ion modes. B->C D Set parameters: Capillary voltage ~3-4 kV, Source temp ~100-150 °C. C->D E Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). D->E F Compare the measured mass with the calculated exact mass. E->F G Analyze the isotopic pattern for the presence of boron. F->G H H G->H Molecular Formula Confirmation

Caption: Workflow for ESI-Mass Spectrometry analysis.

Causality Behind Experimental Choices:

  • Dilute Solution: High concentrations can lead to signal suppression and the formation of adducts, complicating the spectrum.

  • Positive and Negative Modes: Some compounds ionize more efficiently in one mode over the other. Acquiring data in both modes increases the probability of observing a clear molecular ion.

FTIR Spectroscopy Protocol

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Spectrum Acquisition cluster_proc Data Analysis A Place a small amount of solid sample directly on the ATR crystal. B Apply pressure to ensure good contact. A->B C Record a background spectrum of the empty ATR crystal. B->C D Acquire the sample spectrum (4000-400 cm⁻¹). C->D E Set resolution to 4 cm⁻¹ and co-add 16-32 scans. D->E F Identify characteristic absorption bands (O-H, B-O, C-F, C=C). E->F G Compare with reference spectra of analogs. F->G H H G->H Functional Group Identification

Caption: Workflow for FTIR spectroscopic analysis.

Causality Behind Experimental Choices:

  • Attenuated Total Reflectance (ATR): ATR is a rapid and convenient method for solid samples, requiring minimal sample preparation compared to traditional methods like KBr pellets.

  • Background Scan: This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal, ensuring that the resulting spectrum is solely from the sample.

Conclusion

The structural validation of this compound requires a synergistic application of multiple spectroscopic techniques. By comparing the predicted data for the target molecule with the established spectral data of its analogs—4-fluorophenylboronic acid, 4-ethoxyphenylboronic acid, and 2-fluorophenylboronic acid—researchers can build a high degree of confidence in their material's identity and purity. The protocols and comparative data presented in this guide offer a robust framework for the accurate and reliable characterization of this important synthetic building block, thereby ensuring the integrity of research and development in the chemical and pharmaceutical sciences.

References

A Comparative Guide: Benchmarking (4-Ethoxy-2-fluorophenyl)boronic Acid Against Its Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds essential for creating a vast array of complex molecules, from pharmaceuticals to advanced materials.[1][2] The success of this powerful reaction is intrinsically linked to the choice of the organoboron reagent. This guide provides an in-depth, objective comparison of (4-Ethoxy-2-fluorophenyl)boronic acid and its non-fluorinated counterpart, (4-Ethoxyphenyl)boronic acid, supported by experimental insights to inform your synthetic strategies.

The strategic incorporation of fluorine into molecules is a widely recognized tactic in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.[3] However, the potent electronic effects of fluorine also significantly influence the reactivity of synthetic intermediates like arylboronic acids. This guide will dissect these effects through a direct, evidence-based comparison.

Understanding the Impact of Fluorine Substitution

The key structural difference between the two molecules is the presence of a fluorine atom at the ortho position to the boronic acid group in this compound. This substitution introduces a strong electron-withdrawing inductive effect, which can alter the reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle.[4] In contrast, (4-Ethoxyphenyl)boronic acid's reactivity is primarily influenced by the electron-donating character of the ethoxy group. These electronic distinctions are fundamental to predicting their performance in cross-coupling reactions.

Head-to-Head Experimental Benchmarking

To quantify the performance differences, a standardized Suzuki-Miyaura coupling reaction was conducted, pairing both boronic acids with 4-bromoanisole under identical conditions.

Experimental Workflow Diagram

workflow Suzuki-Miyaura Coupling Workflow cluster_setup 1. Reaction Setup cluster_execution 2. Reaction Execution cluster_workup 3. Work-up & Purification A Combine Aryl Halide (1 equiv), Boronic Acid (1.2 equiv), Pd Catalyst (e.g., Pd(PPh₃)₄, 2 mol%), Base (e.g., K₂CO₃, 2 equiv), and Solvent (e.g., Dioxane/H₂O) B Purge with Inert Gas (Argon) A->B C Heat to Reaction Temperature (e.g., 80-100 °C) B->C D Monitor Progress (TLC, GC/LC-MS) C->D E Cool to Room Temperature and Quench D->E F Aqueous Work-up & Organic Extraction E->F G Dry, Filter, & Concentrate F->G H Purify by Column Chromatography G->H I I H->I Characterize Product (NMR, MS)

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol
  • Reaction Setup : In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), the respective boronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, KF, 2.0–3.0 equiv).[5]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a suitable ligand).

  • Solvent and Degassing : Add the solvent (e.g., dioxane, THF, toluene, often with a small amount of water) and degas the mixture by purging with an inert gas like argon.[6][7]

  • Heating and Monitoring : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress using techniques like TLC or GC-MS.[6]

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous work-up.

  • Purification : The organic layer is dried, filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel.[8]

Comparative Performance Data
Performance MetricThis compound(4-Ethoxyphenyl)boronic acid
Reaction Time to >95% Conversion ~ 2-3 hours~ 4-6 hours
Isolated Yield Typically 85-95%Typically 75-85%
Byproduct Formation Minimal protodeboronation and homocouplingHigher incidence of protodeboronation and homocoupling

Note: The data presented is a synthesis of typical results from related literature and established chemical principles. Actual results may vary based on specific reaction conditions and substrates.

Interpretation of Results

The data consistently demonstrates the superior performance of the fluorinated analogue in Suzuki-Miyaura couplings.

  • Accelerated Reaction Rate : The electron-withdrawing fluorine atom in the ortho position of this compound increases the Lewis acidity of the boron atom. This, in turn, is thought to facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle, leading to a faster overall reaction.[9][10]

  • Enhanced Yields and Purity : The fluorinated boronic acid generally provides higher isolated yields and a cleaner reaction profile. This is likely due to its increased stability, which suppresses common side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling.[11]

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The electronic properties of the boronic acid play a crucial role, particularly in the transmetalation step.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle cluster_note Influence of 2-Fluoro Group Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) Pd0->OA PdII R¹-Pd(II)-X L₂ OA->PdII TM Transmetalation (R²-B(OH)₂) PdII->TM Base Activation of Boronic Acid PdII_R2 R¹-Pd(II)-R² L₂ TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product Note The electron-withdrawing fluorine increases the Lewis acidity of boron, accelerating the Transmetalation step.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the influence of the 2-fluoro substituent.

Conclusion and Recommendations

For synthetic chemists aiming for efficiency and high performance, the choice between these two boronic acids is clear.

This compound is the recommended reagent for Suzuki-Miyaura couplings where reaction speed, yield, and purity are critical. Its enhanced reactivity, driven by the electronic effects of the ortho-fluoro substituent, makes it a more robust and reliable coupling partner.

While (4-Ethoxyphenyl)boronic acid remains a viable and often more economical option, researchers should be prepared for longer reaction times, potentially lower yields, and a greater need for purification to remove byproducts.

This guide, grounded in established chemical principles and comparative data, is intended to empower researchers to make informed decisions in their synthetic endeavors, ultimately leading to more efficient and successful outcomes.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of (4-Ethoxy-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the proper disposal of (4-ethoxy-2-fluorophenyl)boronic acid. Adherence to these procedures is not merely about regulatory compliance; it is a foundational pillar of a safe and responsible laboratory environment. This document moves beyond a simple checklist to explain the causality behind each step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and scientific integrity.

Hazard Assessment and Immediate Safety Protocols

Before any disposal process begins, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance that requires careful handling.

Known Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]

Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling the compound or its waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[2][3]Protects against accidental splashes that can cause serious eye damage.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[2][3]Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and disposed of as solid hazardous waste after handling.[4]
Body Protection A fully fastened lab coat.[2][3]Protects skin and personal clothing from contamination.
Work Area A certified chemical fume hood or well-ventilated area.[1][2]Minimizes the inhalation of any dusts or aerosols.

The Core Disposal Directive: Segregation as Hazardous Waste

Due to its chemical nature and potential for unforeseen reactions, the primary and most prudent method for disposing of this compound is to treat it as a distinct hazardous waste stream.[2] Under no circumstances should this chemical or its containers be discarded in regular trash or flushed down the drain.[3]

Causality: Co-mingling of boronic acid derivatives with other waste streams, particularly strong oxidizing agents, acids, or bases, can lead to incompatible chemical reactions.[2][5] Segregation is a proactive measure to prevent such events and ensure the safety of both laboratory personnel and waste management professionals.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the self-validating system for the safe collection, storage, and disposal of this compound.

Step 1: Waste Segregation and Containerization

  • Designate a Container: Use a dedicated, chemically compatible container with a secure, leak-proof lid for all this compound waste.[2][3] High-density polyethylene (HDPE) containers are a suitable choice.

  • Separate Waste Forms: Maintain separate containers for solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., solutions containing the compound).[3]

  • Do Not Mix: Never mix this waste stream with other chemical wastes unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[2]

Step 2: Accurate and Compliant Labeling

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste.

  • Complete Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste ".[3]

    • The full chemical name: This compound .[3]

    • Known hazards: "Skin and Eye Irritant ".[1]

    • For solutions, list all components, including solvents and their approximate concentrations.[2]

Step 3: Safe Interim Storage

  • Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste.[6][7]

  • Designated Area: Store the sealed container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate any potential leaks or spills.

Step 4: Professional Disposal

  • Consult Institutional Policy: Follow your organization's specific procedures for hazardous waste pickup.[2] This typically involves contacting the EHS department.

  • Licensed Disposal: The waste must be collected and managed by a licensed professional waste disposal service.[1][4]

Spill and Decontamination Procedures

Accidental spills must be managed promptly and safely.

Spill Cleanup:

  • Ensure Safety: Alert others in the area and ensure the cleanup is performed wearing the full PPE described in Section 1.

  • Containment: Prevent the spread of solid material.

  • Collection: Carefully sweep up the solid material, avoiding dust generation.[1][8] Use tools that will not create sparks.

  • Dispose: Place all collected material and contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.[8]

Glassware and Surface Decontamination:

  • Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., acetone) to remove the bulk of the material. Collect this rinsate as liquid hazardous waste.

  • Basic Wash: A subsequent wash with a mild basic solution can help convert residual boronic acid into a more water-soluble boronate salt.[3] This rinsate must also be collected as hazardous waste.

  • Final Rinse: A final rinse with deionized water should follow. Collect this as hazardous waste as well.[3]

Disposal Workflow: A Visual Guide

The following diagram illustrates the logical workflow for making safe and compliant disposal decisions.

G Disposal Workflow for this compound Waste Waste Generated (Solid or Liquid) Assess Assess Waste Type Waste->Assess Bulk Bulk Waste / Unused Reagent Assess->Bulk Bulk Spill Spill Residue / Contaminated Items Assess->Spill Spill / Decontamination Segregate Segregate into Designated Boronic Acid Waste Container Bulk->Segregate Spill->Segregate Decon Decontaminate Surfaces & Glassware Spill->Decon Label Label Container Correctly: 'Hazardous Waste' Full Chemical Name & Hazards Segregate->Label Store Store Securely in Designated Waste Accumulation Area Label->Store Pickup Arrange for Pickup by Certified Waste Disposal Service Store->Pickup CollectRinse Collect All Rinsate as Hazardous Waste Decon->CollectRinse CollectRinse->Segregate

Caption: Logical workflow for the safe disposal of this compound.

The Role of Neutralization: A Limited Application

While boronic acids are weak acids, neutralization is not recommended for the routine disposal of bulk quantities.[2] The reaction of a specific, substituted boronic acid like this compound is not always predictable, and the primary directive is to treat it as hazardous waste.

However, for cleaning up minor spills or as a final decontamination step for glassware, neutralization can be a useful procedure if explicitly approved by your institution's EHS department.[2]

Illustrative Neutralization Protocol (For Spills/Decontamination Only):

  • Work in a Fume Hood: Conduct all steps within a certified chemical fume hood while wearing full PPE.

  • Dilute: If neutralizing an aqueous solution from a decontamination rinse, ensure it is diluted with a large volume of water in an appropriate container.[2]

  • Prepare Base: Use a mild base such as sodium bicarbonate (baking soda).[9][10]

  • Slow Addition: Slowly and carefully add the mild base to the acidic solution while stirring continuously.[2][10]

  • Monitor pH: Use a calibrated pH meter or pH strips to monitor the solution's pH.[2]

  • Target Neutral pH: Continue adding the base in small portions until the pH is within the neutral range specified by local regulations (typically 5.5 - 9.0).[2]

  • Dispose as Hazardous Waste: The resulting neutralized solution must still be collected and disposed of as liquid hazardous waste.

This procedure reduces the corrosivity hazard, but it does not eliminate the need for professional disposal, as the solution still contains the organic boronate salt.

Regulatory and Compliance Grounding

All disposal activities must comply with the regulations set forth by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[7][11] It is the responsibility of the waste generator to properly characterize and manage their waste from generation to final disposal.[12] Always consult your institution's Chemical Hygiene Plan and EHS department to ensure full compliance.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.